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N,N-dimethylhex-5-ynamide

Cat. No.: B15247554
M. Wt: 139.19 g/mol
InChI Key: GNHVJDGKBFIROH-UHFFFAOYSA-N
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Description

N,N-dimethylhex-5-ynamide is a chemical compound belonging to the class of ynamides, which are nitrogen-substituted alkynes featuring an electron-withdrawing group on the nitrogen atom . Ynamides have emerged as highly versatile and valuable building blocks in modern organic synthesis due to their unique reactivity and favorable balance between stability and electrophilicity . Their synthetic prominence is largely attributed to the predictable and controllable regioselectivity they impart in a wide range of transformations, including cycloadditions, cycloisomerizations, and coupling reactions . A significant and advanced application of ynamide chemistry is their use as racemization-free coupling reagents for the formation of amide and peptide bonds . Ynamide coupling reagents activate carboxylic acids, forming α-acyloxyenamide active esters that are sufficiently stable to suppress epimerization yet reactive enough for efficient aminolysis, enabling high-fidelity peptide synthesis, fragment condensation, and head-to-tail cyclization . Beyond peptide synthesis, this compound serves as a key synthetic intermediate for constructing complex molecular architectures, such as heterocyclic compounds . It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult safety data sheets and conduct all risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B15247554 N,N-dimethylhex-5-ynamide

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N,N-dimethylhex-5-ynamide

InChI

InChI=1S/C8H13NO/c1-4-5-6-7-8(10)9(2)3/h1H,5-7H2,2-3H3

InChI Key

GNHVJDGKBFIROH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCC#C

Origin of Product

United States

Foundational & Exploratory

"N,N-dimethylhex-5-ynamide" synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of N,N-dimethylhex-5-ynamide for researchers, scientists, and drug development professionals.

Abstract

This compound is a member of the ynamide family, a class of organic compounds that have become powerful building blocks in modern synthetic chemistry.[1][2][3] Their unique reactivity, stemming from a polarized carbon-carbon triple bond, makes them valuable intermediates for constructing complex molecular architectures.[3] This guide provides a comprehensive overview of a feasible synthetic route to this compound, including detailed experimental protocols, quantitative data, and a logical workflow diagram. The synthesis is presented in two main stages: the preparation of the precursor hex-5-ynoic acid, and its subsequent conversion to the target this compound.

Synthesis of Hex-5-ynoic Acid

A practical synthesis of hex-5-ynoic acid can be achieved in three steps starting from cyclohexanone.[4] This method involves the bromination and dehydrobromination of an intermediate hex-5-enoic acid.[4]

Experimental Protocol

Step 1: Synthesis of 5,6-Dibromohexanoic Acid A detailed procedure for the synthesis of the dibromo acid intermediate is outlined in the literature.[4]

Step 2: Synthesis of (E)-6-Bromohex-5-enoic Acid The subsequent elimination reaction to form the bromoenoic acid is also described.[4]

Step 3: Synthesis of Hex-5-ynoic Acid The final step involves the formation of the terminal alkyne. A mixture of crude dibromo acid is treated with a strong base, such as sodium amide in liquid ammonia, to yield hex-5-ynoic acid.[4]

Quantitative Data
StepStarting MaterialReagentsProductYield
1-3CyclohexanoneBr2, PBr3, KOH, NaNH2Hex-5-ynoic acid20-31% (overall)

Table 1: Summary of quantitative data for the synthesis of hex-5-ynoic acid from cyclohexanone.[4]

Synthesis of this compound

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis.[5][6] A common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the desired amine.

Experimental Protocol

Step 1: Formation of Hex-5-ynoyl chloride Hex-5-ynoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (CH₂Cl₂) or toluene. The reaction is usually performed at room temperature or with gentle heating. The volatile byproducts (SO₂ and HCl, or CO, CO₂, and HCl) are easily removed, driving the reaction to completion.

Step 2: Amidation with Dimethylamine The crude hex-5-ynoyl chloride is then reacted with dimethylamine. This is typically done by adding the acyl chloride solution to an excess of dimethylamine (often as a solution in a suitable solvent like THF or water) at a low temperature (e.g., 0 °C) to control the exothermic reaction. A base, such as triethylamine or pyridine, may be added to neutralize the HCl generated during the reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature for a period to ensure complete conversion. The desired this compound can then be isolated and purified using standard techniques such as extraction and chromatography.

General Considerations for Amide Synthesis
  • Catalysts: For direct amidation of carboxylic acids and amines without the need for an activating agent, various catalysts have been developed, including boronic acid derivatives.[5]

  • Coupling Reagents: A wide array of coupling reagents can also be employed for direct amide bond formation, which can be advantageous for sensitive substrates.[5]

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_precursor Synthesis of Hex-5-ynoic Acid cluster_amide_formation Amide Formation Cyclohexanone Cyclohexanone Intermediate_Acids Intermediate Bromo-Acids Cyclohexanone->Intermediate_Acids Bromination/ Dehydrobromination Hex_5_ynoic_Acid Hex-5-ynoic Acid Intermediate_Acids->Hex_5_ynoic_Acid Elimination Acyl_Chloride Hex-5-ynoyl chloride Hex_5_ynoic_Acid->Acyl_Chloride Activation (e.g., SOCl₂) Target_Amide This compound Acyl_Chloride->Target_Amide Dimethylamine Dimethylamine Dimethylamine->Target_Amide Amidation

Caption: Synthetic pathway for this compound.

Alternative Approaches to Ynamide Synthesis

While the presented two-stage approach is a classic and reliable method, it is worth noting that significant advancements have been made in the direct synthesis of ynamides.[1][7] Copper-catalyzed cross-coupling reactions have emerged as highly efficient and general methods for forming the N-C≡C bond.[1][7] These reactions typically involve the coupling of a nitrogen nucleophile with an alkynylating agent, such as an alkynyl bromide or a 1,1-dibromo-1-alkene.[1][7] These modern methods can offer advantages in terms of substrate scope and reaction conditions.[7] Researchers may consider these alternatives depending on the availability of starting materials and the specific requirements of their synthetic goals.

References

"N,N-dimethylhex-5-ynamide" molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the molecular structure, expected physicochemical properties, and proposed synthesis of N,N-dimethylhex-5-ynamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of ynamide chemistry and spectroscopic data from analogous structures to provide a predictive characterization. This whitepaper is intended to serve as a foundational resource for researchers interested in the potential applications of this and related molecules in synthetic and medicinal chemistry.

Molecular Structure and Properties

This compound is a terminal ynamide characterized by a hexyl chain with a terminal alkyne and a dimethylamide functional group at the nitrogen atom. The presence of the electron-donating nitrogen atom adjacent to the carbon-carbon triple bond significantly polarizes the alkyne, making it a versatile synthetic intermediate.

Molecular Formula: C₈H₁₃NO

Molecular Weight: 139.19 g/mol

CAS Number: 35087-23-1[1]

Structural Diagram

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of similar ynamide structures.

PropertyPredicted Value
Boiling Point ~200-220 °C (at 760 mmHg)
Density ~0.9 - 1.0 g/cm³
Solubility Soluble in most organic solvents (e.g., THF, DCM, EtOAc). Sparingly soluble in water.
Appearance Likely a colorless to pale yellow oil.

Proposed Synthesis

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_steps Synthetic Steps cluster_product Product 5-Hexyn-1-ol 5-Hexyn-1-ol Oxidation Oxidation of 5-Hexyn-1-ol 5-Hexyn-1-ol->Oxidation Dimethylamine Dimethylamine Amidation Amidation with Dimethylamine Dimethylamine->Amidation 5-Hexynoic acid 5-Hexynoic acid Oxidation->5-Hexynoic acid Intermediate Product N,N-dimethylhex- 5-ynamide Amidation->Product 5-Hexynoic acid->Amidation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Oxidation of 5-Hexyn-1-ol to 5-Hexynoic Acid

  • To a solution of 5-hexyn-1-ol (1.0 eq) in a suitable solvent such as acetone, add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with isopropanol.

  • Filter the mixture through a pad of celite and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 5-hexynoic acid.

Step 2: Amidation of 5-Hexynoic Acid

  • Dissolve 5-hexynoic acid (1.0 eq) in dichloromethane (DCM).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base like triethylamine (1.2 eq).

  • Add dimethylamine hydrochloride (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound, based on the analysis of similar ynamide structures.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.9 - 3.1s6H-N(CH ₃)₂
~ 2.3 - 2.5t2H-CH ₂-C≡CH
~ 2.2 - 2.4t2H-C(=O)-CH ₂-
~ 1.9 - 2.0t1H-C≡CH
~ 1.6 - 1.8m2H-CH₂-CH ₂-CH₂-
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~ 170 - 175C =O
~ 80 - 85-C ≡CH
~ 68 - 72-C≡C H
~ 35 - 40-N(C H₃)₂
~ 30 - 35-C H₂-C≡CH
~ 25 - 30-C(=O)-C H₂-
~ 15 - 20-CH₂-C H₂-CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, sharp≡C-H stretch
~ 2950MediumC-H stretch (aliphatic)
~ 2100WeakC≡C stretch
~ 1640StrongC=O stretch (amide)
Mass Spectrometry
m/zPredicted Fragment
139[M]⁺
124[M - CH₃]⁺
96[M - N(CH₃)₂]⁺
72[C₄H₆NO]⁺

Conclusion

This compound represents a potentially valuable, yet under-explored, building block in organic synthesis. Its terminal alkyne and amide functionalities offer multiple sites for chemical modification, suggesting its utility in the construction of more complex molecular architectures. The predictive data and synthetic protocols outlined in this guide are intended to facilitate further research and development involving this and related ynamide compounds. Experimental validation of the proposed synthesis and spectroscopic characterization is a necessary next step to fully elucidate the properties and potential of this molecule.

References

In-Depth Technical Guide: N,N-dimethylhex-5-ynamide (CAS 35087-23-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for N,N-dimethylhex-5-ynamide is limited. This guide has been compiled based on the general principles of ynamide chemistry, including established synthesis methodologies and predictable reactivity patterns. The experimental protocols and spectral data provided are illustrative and based on known chemistry of analogous compounds.

Core Compound Data

This compound is a terminal ynamide, a class of organic compounds characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an amide functionality. This structural motif imparts unique electronic properties and reactivity, making ynamides valuable building blocks in organic synthesis. The electron-donating nitrogen atom polarizes the alkyne, rendering it susceptible to a variety of chemical transformations.[1][2]

PropertyPredicted Value
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
IUPAC Name This compound
CAS Number 35087-23-1
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not available
Melting Point Not applicable (predicted to be a liquid at room temperature)
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)

Proposed Synthesis: Copper-Catalyzed N-Alkynylation

The synthesis of this compound can be achieved through a copper-catalyzed cross-coupling reaction, a widely employed method for the formation of ynamides.[3][4] A plausible route involves the coupling of N,N-dimethylacetamide with a suitable 5-hexynyl halide derivative.

Experimental Protocol

Reaction: Copper-catalyzed coupling of N,N-dimethylacetamide and 5-hexynyl bromide.

Materials:

  • N,N-dimethylacetamide

  • 5-Hexynyl bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N,N-dimethylacetamide (1.2 equivalents), potassium phosphate (2.0 equivalents), and anhydrous toluene.

  • To this suspension, add copper(I) iodide (0.1 equivalents) and N,N'-dimethylethylenediamine (0.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 5-hexynyl bromide (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound reagents N,N-dimethylacetamide, 5-Hexynyl bromide, CuI, DMEDA, K3PO4, Toluene reaction_vessel Schlenk Flask under Inert Atmosphere reagents->reaction_vessel reflux Reflux (110 °C) reaction_vessel->reflux workup Aqueous Workup (NH4Cl, EtOAc extraction) reflux->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on its chemical structure and typical values for similar compounds.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.05s6HN(CH₃)₂
~2.25t2H-CH₂-C≡CH
~1.95t1H-C≡CH
~1.75p2H-CH₂-CH₂-C≡CH
~1.60p2H-CH₂-CH₂-CH₂-
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
~168C=O
~83-C≡CH
~69-C≡CH
~37N(CH₃)₂
~34-CH₂-C≡CH
~28-CH₂-CH₂-C≡CH
~18-CH₂-CH₂-CH₂-
Predicted IR Data (Neat)
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch[5][6][7]
~2950-2850MediumC-H (sp³) stretch
~2120WeakC≡C stretch[5][6][7]
~1650StrongC=O (amide) stretch
Predicted Mass Spectrometry Data (EI-MS)
m/zPredicted Fragmentation
139[M]⁺
110[M - C₂H₅]⁺
96[M - C₃H₇]⁺
82[M - C₄H₉]⁺
72[C₄H₁₀N]⁺
44[C₂H₆N]⁺

Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement.[8][9][10][11]

Reactivity and Potential Applications

Ynamides are versatile intermediates in organic synthesis due to the polarized nature of their triple bond.[1][2] this compound, as a terminal ynamide, can participate in a variety of reactions.

Cycloaddition Reactions

Ynamides are excellent substrates for cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles, a reaction often utilized in "click chemistry".[12]

Cycloaddition_Reaction [3+2] Cycloaddition of an Ynamide with an Azide cluster_reactants Reactants cluster_product Product ynamide This compound triazole 1,2,3-Triazole ynamide->triazole + azide R-N3 (Azide) azide->triazole

Caption: A representative [3+2] cycloaddition reaction.

Potential Applications in Drug Discovery

The ynamide functional group has been explored in medicinal chemistry for the development of covalent inhibitors and as a versatile handle for bioconjugation.[13][14] The reactivity of the ynamide can be tuned to target specific amino acid residues in proteins. Given its terminal alkyne, this compound could be a valuable tool in drug discovery for:

  • Fragment-Based Drug Discovery: As a small, functionalized molecule for screening against biological targets.

  • Linker Chemistry: For the synthesis of antibody-drug conjugates (ADCs) or PROTACs.

  • Covalent Inhibitor Scaffolds: The ynamide itself can act as a warhead to form covalent bonds with target proteins.[13]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial to consult the Safety Data Sheet for any reagents used in the synthesis and handling of this compound.

References

A Technical Guide to the Spectral Analysis of N,N-dimethylhex-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N,N-dimethylhex-5-ynamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual diagrams of analytical workflows and fragmentation pathways are also presented to support researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on established spectroscopic principles and computational models.

The predicted ¹H and ¹³C NMR data provide insights into the molecular structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~2.95s3HN-CH₃
~2.90s3HN-CH₃
~2.40t2H-CH₂-C=O
~2.25dt2H-CH₂-C≡
~1.95t1H≡C-H
~1.80p2H-CH₂-CH₂-CH₂-

Predicted in CDCl₃ at 400 MHz. s = singlet, t = triplet, dt = doublet of triplets, p = pentet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~171.5C=OAmide Carbonyl
~83.0CQuaternary Alkyne
~69.0CHTerminal Alkyne
~37.5CH₃N-CH₃
~35.5CH₃N-CH₃
~32.0CH₂-CH₂-C=O
~24.0CH₂-CH₂-
~17.5CH₂-CH₂-C≡

Predicted in CDCl₃ at 100 MHz.

The IR spectrum is predicted to show characteristic absorption bands corresponding to the principal functional groups in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Strong, SharpC-H StretchTerminal Alkyne
~2950-2850MediumC-H StretchAliphatic
~2120Medium, SharpC≡C StretchAlkyne
~1650StrongC=O StretchAmide
~1400MediumC-N StretchTertiary Amide

The predicted mass spectrum under Electrospray Ionization (ESI) is expected to show the protonated molecular ion and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonDescription
140.11[M+H]⁺Protonated Molecular Ion
112.08[M+H - CO]⁺Loss of Carbon Monoxide
98.09[M+H - C₃H₄O]⁺McLafferty Rearrangement Product
72.08[C₄H₁₀N]⁺Alpha-cleavage product
44.05[C₂H₆N]⁺Dimethylamine fragment

Experimental Protocols

The following are general protocols for obtaining the spectral data described above.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of particulate matter.

Data Acquisition:

  • The NMR spectrometer is typically operated at a field strength of 300-600 MHz for ¹H NMR.

  • Acquire ¹H spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.

  • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Sample Preparation (for a liquid sample):

  • Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).[1]

  • Place a second salt plate on top to create a thin liquid film.[1]

Data Acquisition:

  • Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty instrument.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the salt plates with a suitable solvent (e.g., dry acetone) after the measurement.[1]

Sample Preparation:

  • Prepare a dilute solution of this compound (typically 1-10 µM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[2]

  • The sample is nebulized into a fine mist of charged droplets by applying a high voltage to the capillary needle.[2]

  • The solvent evaporates, leading to the formation of gas-phase ions.[3]

  • The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and a predicted fragmentation pathway.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in MeOH/H2O Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS ESI-MS Spectrometer MS_Prep->MS NMR_Data 1H & 13C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation_Pathway Parent [M+H]⁺ m/z = 140.11 Frag1 [M+H - CO]⁺ m/z = 112.08 Parent->Frag1 - CO Frag2 [M+H - C3H4O]⁺ m/z = 98.09 Parent->Frag2 McLafferty Rearrangement Frag3 [C4H10N]⁺ m/z = 72.08 Parent->Frag3 α-cleavage Frag4 [C2H6N]⁺ m/z = 44.05 Frag3->Frag4 - C2H4

Caption: Predicted ESI-MS fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of N,N-dimethylhex-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylhex-5-ynamide is a bifunctional molecule featuring a terminal alkyne and a tertiary amide. This guide provides a comprehensive overview of its predicted reactivity and stability based on the well-established chemistry of these functional groups. The ynamide moiety, characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, exhibits a unique electronic profile that balances stability with a diverse range of chemical transformations. This document outlines the principal reactions involving both the alkyne and amide functionalities, supported by generalized experimental protocols and reactivity data.

Core Concepts: Structure and Electronic Properties

This compound possesses two key reactive sites: the terminal alkyne and the N,N-disubstituted amide. The nitrogen lone pair's delocalization into the alkyne's π-system significantly influences the molecule's reactivity. This delocalization polarizes the triple bond, rendering the α-carbon electrophilic and the β-carbon nucleophilic. The presence of the electron-withdrawing amide group enhances the stability of the ynamide compared to the more reactive ynamines, allowing for easier handling and purification, including silica gel chromatography.[1]

Stability Profile

Ynamides, in general, exhibit good thermal and hydrolytic stability, a significant improvement over their ynamine counterparts.[1] This enhanced stability is attributed to the electron-withdrawing nature of the amide carbonyl group, which reduces the electron density of the nitrogen and its donation to the alkyne.

Table 1: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityNotes
Neutral pH (aqueous) Moderately StableWhile more stable than ynamines, prolonged exposure to water can lead to slow hydrolysis, especially at elevated temperatures.
Acidic Conditions (pH < 5) UnstableProne to rapid hydration and hydrolysis. Protonation of the alkyne can lead to the formation of a reactive keteniminium ion intermediate.
Basic Conditions (pH > 9) Moderately StableGenerally stable to bases at room temperature. Harsh basic conditions (high temperature, strong base) will induce hydrolysis of the amide bond.
Elevated Temperature ModerateSusceptible to polymerization and decomposition at high temperatures. The specific decomposition temperature is not documented but caution is advised above 100°C.
Oxidizing Agents UnstableThe alkyne functionality is readily oxidized by common oxidizing agents.
Reducing Agents Stable (amide), Unstable (alkyne)The amide is resistant to many reducing agents, while the alkyne can be reduced.
Light Generally StableNo specific photosensitivity is reported for simple ynamides, but protection from light is good laboratory practice for unsaturated compounds.

Reactivity and Key Transformations

The reactivity of this compound can be categorized by the reactions of its two functional groups: the terminal alkyne and the tertiary amide.

Reactions at the Terminal Alkyne

The terminal alkyne is a versatile handle for a variety of transformations.

The terminal proton of an alkyne is weakly acidic, with a pKa of approximately 25.[2][3] This allows for deprotonation by strong bases to form a potent carbon nucleophile, an acetylide.

Deprotonation Ynamide R-C≡C-H Acetylide R-C≡C:⁻ Ynamide->Acetylide + Base Base B:⁻ Conjugate_Acid B-H Base->Conjugate_Acid

Caption: Deprotonation of the terminal alkyne.

This acetylide can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

Under acidic conditions, typically in the presence of a mercury catalyst, the terminal alkyne can undergo hydration. Following Markovnikov's rule, this initially forms an enol intermediate which then tautomerizes to the more stable methyl ketone.[4] Metal-free hydration protocols using strong acids like trifluoroacetic acid have also been developed for ynamides.[5]

Hydration Ynamide R-C≡C-H Enol [ R-C(OH)=CH₂ ] Ynamide->Enol + H₂O, H⁺ Ketone R-C(O)-CH₃ Enol->Ketone Tautomerization

Caption: Hydration of the terminal alkyne.

The polarized nature of the ynamide triple bond makes it an excellent participant in various cycloaddition reactions, allowing for the construction of complex heterocyclic structures.[6]

Reactions at the Amide Group

The tertiary amide of this compound is a robust functional group but can undergo hydrolysis under forcing conditions.

Amide hydrolysis requires more vigorous conditions than for esters. It can be achieved under either acidic or basic conditions, typically with heating.[7][8][9][10]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the amide towards nucleophilic attack by water, ultimately yielding a carboxylic acid and a dimethylammonium salt.

  • Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to a tetrahedral intermediate that collapses to form a carboxylate salt and dimethylamine.

Hydrolysis cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Amide_A Ynamide Carboxylic_Acid Hex-5-ynoic acid Amide_A->Carboxylic_Acid + H₃O⁺, Δ Ammonium_Salt Dimethylammonium salt Amide_A->Ammonium_Salt + H₃O⁺, Δ Amide_B Ynamide Carboxylate_Salt Hex-5-ynoate Amide_B->Carboxylate_Salt 1. OH⁻, Δ 2. H₃O⁺ Amine Dimethylamine Carboxylate_Salt->Amine

Caption: Amide hydrolysis pathways.

Experimental Protocols

The following are generalized experimental protocols for key transformations of this compound, based on established procedures for similar compounds.

Synthesis of this compound

A common method for the synthesis of ynamides involves the copper-catalyzed coupling of an amide with a haloalkyne.[11][12][13]

Protocol:

  • To a solution of dimethylamine in a suitable aprotic solvent (e.g., THF, toluene), add a strong base (e.g., n-BuLi, NaH) at low temperature (-78 °C to 0 °C) to form the lithium or sodium amide.

  • Add a solution of 6-chloro-1-hexyne (or the corresponding bromo- or iodoalkyne) dropwise to the amide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotonation and Alkylation of the Terminal Alkyne

Protocol:

  • Dissolve this compound in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon, nitrogen).

  • Cool the solution to -78 °C.

  • Add a strong base (e.g., n-butyllithium in hexanes, lithium diisopropylamide) dropwise and stir for 30-60 minutes at -78 °C.

  • Add the desired electrophile (e.g., methyl iodide, benzyl bromide) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Perform a standard aqueous workup and purify the product by column chromatography.

Acid-Catalyzed Hydration of the Alkyne

Protocol:

  • Dissolve this compound in a mixture of water and a co-solvent like THF or acetone.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and a mercury(II) salt (e.g., mercury(II) sulfate).

  • Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Base-Catalyzed Hydrolysis of the Amide

Protocol:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, dioxane).

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide, potassium hydroxide).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate.

  • Extract the carboxylic acid product with an organic solvent.

  • Dry the organic layer, concentrate, and purify if necessary.

Summary and Outlook

This compound is a versatile building block with a predictable reactivity profile. Its stability allows for straightforward handling, while the distinct reactivity of the alkyne and amide functionalities enables a wide range of selective transformations. The terminal alkyne can be readily functionalized through deprotonation-alkylation or converted to a methyl ketone via hydration. The amide bond, while robust, can be hydrolyzed under forcing conditions. This combination of features makes this compound a valuable substrate for the synthesis of more complex molecules in pharmaceutical and materials science research. Further exploration of its participation in metal-catalyzed cross-coupling and cycloaddition reactions is a promising area for future investigation.

References

"N,N-dimethylhex-5-ynamide" mechanism of action in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of N,N-dimethylhex-5-ynamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound is a member of the ynamide class of organic compounds, which are characterized by a nitrogen atom attached to an acetylenic carbon. This functional group possesses a unique electronic structure that imparts a versatile reactivity profile, making ynamides powerful building blocks in modern organic synthesis. The nitrogen atom's lone pair of electrons donates into the alkyne's π-system, which polarizes the triple bond. This polarization renders the α-carbon electrophilic and the β-carbon nucleophilic, allowing for a diverse range of chemical transformations. This guide provides a detailed overview of the core mechanisms of action of this compound and related ynamides in organic synthesis, with a focus on cycloaddition reactions, gold-catalyzed transformations, and the Pauson-Khand reaction.

Cycloaddition Reactions

Ynamides are excellent substrates for various cycloaddition reactions, serving as versatile synthons for the construction of carbo- and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.[1]

[4+2] Cycloaddition (Diels-Alder Reaction)

In the context of Diels-Alder reactions, ynamides can function as electron-rich dienophiles. When reacted with electron-deficient dienes, they can form substituted aminocyclohexene derivatives. The reaction proceeds through a concerted mechanism, although stepwise pathways can also be involved depending on the specific substrates and reaction conditions.[2]

A notable example is the inverse-electron-demand Diels-Alder (IEDDA) reaction, where an electron-rich ynamide reacts with an electron-deficient diene. This strategy has been employed for the synthesis of aminopyridines.[2]

G Mechanism of [4+2] Cycloaddition of an Ynamide Ynamide This compound (Dienophile) TS Pericyclic Transition State Ynamide->TS Diene Electron-Deficient Diene Diene->TS Cycloadduct Cycloadduct TS->Cycloadduct Product Substituted Aminocyclohexene Cycloadduct->Product Aromatization (if applicable)

Caption: General mechanism for the [4+2] cycloaddition of an ynamide.

[3+2] Cycloaddition

Ynamides can also participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to afford five-membered heterocyclic rings. Gold-catalyzed [3+2] cycloadditions are particularly prevalent, where the gold catalyst activates the ynamide to form a keteniminium intermediate that then reacts with the 1,3-dipole. For instance, the reaction of ynamides with 2H-azirines, catalyzed by gold, provides a route to highly substituted pyrroles.

Quantitative Data for Cycloaddition Reactions
Reaction TypeYnamide SubstrateReaction PartnerCatalyst/ConditionsProductYield (%)Reference
[3+2] N-sulfonyl ynamide2H-azirineAuCl(IPr) (5 mol%), AgOTf (5 mol%), DCE, 60 °CPolysubstituted pyrrole39-99
[3+2] N-sulfonyl ynamideBenzofuran N-oxideAuCl(PPh3) (5 mol%), AgOTf (5 mol%), DCE, 60 °C7-Nitroindole31-97
[4+2] N-pyrimidinyl ynamidePyrimidine (intramolecular)Toluene, 180 °C4-AminopyridineHigh[2]
[2+2] N-sulfonyl ynamideDichloroketeneEt3N, CH2Cl2, 0 °C to rt3-Amino-2,2-dichlorocyclobutenoneNot specified[3]
Experimental Protocol: Gold-Catalyzed [3+2] Cycloaddition for Pyrrole Synthesis

This protocol is a representative example for the synthesis of polysubstituted pyrroles from ynamides and 2H-azirines.[2]

  • To an oven-dried Schlenk tube, add the ynamide (0.2 mmol, 1.0 equiv.), 2H-azirine (0.24 mmol, 1.2 equiv.), AuCl(IPr) (5 mol%), and AgOTf (5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) via syringe.

  • Stir the reaction mixture at 60 °C for the time indicated by TLC analysis.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired polysubstituted pyrrole.

Gold-Catalyzed Transformations

Gold(I) complexes are exceptional catalysts for activating the triple bond of ynamides due to their strong π-acidity. This activation leads to the formation of highly electrophilic keteniminium ion intermediates, which can undergo a variety of subsequent transformations.[4]

Intramolecular Hydroalkylation

A prominent example of gold-catalyzed ynamide chemistry is the intramolecular hydroalkylation to form indenes.[4] In this reaction, a gold catalyst, such as IPrAuNTf2, activates the ynamide to form a keteniminium ion. This intermediate then undergoes a[1][5]-hydride shift, followed by a cyclization and subsequent protodeauration to yield the indene product.[6]

G Gold-Catalyzed Intramolecular Hydroalkylation of an Ynamide Ynamide Ynamide Substrate Keteniminium Gold-Keteniminium Ion Ynamide->Keteniminium + [Au]+ GoldCatalyst [Au]+ GoldCatalyst->Keteniminium HydrideShift [1,5]-Hydride Shift Keteniminium->HydrideShift Carbocation Benzylic Carbocation Intermediate HydrideShift->Carbocation Cyclization Cyclization Carbocation->Cyclization IndeneProduct Indene Product Cyclization->IndeneProduct - [Au]+

Caption: Mechanism of gold-catalyzed intramolecular hydroalkylation.

Quantitative Data for Gold-Catalyzed Indene Synthesis
Ynamide Substituent (R)CatalystLoading (mol %)SolventTime (h)Yield (%)Reference
HIPrAuNTf25CH2Cl22078[6]
MeIPrAuNTf25CH2Cl22075[6]
PhIPrAuNTf25CH2Cl22082[6]
OMeIPrAuNTf25CH2Cl22085[6]
Experimental Protocol: Gold-Catalyzed Cyclization of Ynamides to Indenes

The following is a general procedure for the gold-catalyzed synthesis of indenes from ynamides.[6]

  • Charge an oven-dried 5 mL round-bottom flask with the ynamide (250 µmol) and the gold-complex catalyst (5 mol %, 13 µmol).

  • Fit the flask with a rubber septum, and then evacuate under high vacuum and backfill with argon three times.

  • Add freshly distilled dichloromethane (3 mL).

  • Stir the resulting mixture at room temperature for 20 hours.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the indene.

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. Ynamides can serve as the alkyne component in this reaction, typically mediated by a cobalt carbonyl complex like Co2(CO)8.[7][8] The reaction is believed to proceed through the formation of an alkyne-dicobalt hexacarbonyl complex, followed by alkene coordination, insertion, CO insertion, and finally reductive elimination to yield the cyclopentenone product.[9]

The use of ynamides in the Pauson-Khand reaction allows for the synthesis of aminocyclopentenones, which are valuable synthetic intermediates. The reaction can be performed intramolecularly, which often proceeds with high regio- and stereoselectivity.[9]

G Mechanism of the Pauson-Khand Reaction with an Ynamide Start Ynamide + Alkene + Co2(CO)8 CobaltComplex Alkyne-Dicobalt Hexacarbonyl Complex Start->CobaltComplex AlkeneCoord Alkene Coordination CobaltComplex->AlkeneCoord Metallacycle Metallacyclopentene Intermediate AlkeneCoord->Metallacycle COInsertion CO Insertion Metallacycle->COInsertion ReductiveElim Reductive Elimination COInsertion->ReductiveElim Product Aminocyclopentenone ReductiveElim->Product

Caption: Simplified mechanism of the Pauson-Khand reaction.

Quantitative Data for Pauson-Khand Reactions of Ynamides
Ynamine AuxiliaryAlkeneConditionsDiastereoselectivityYield (%)Reference
(S)-2-methoxymethylpyrrolidineNorbornadiene-35 °C90:10Not specified[7]
(2R,5R)-2,5-bis(methoxymethyl)pyrrolidineNorbornadiene-35 °C94:6Not specified[7]
MorpholineNorbornene-35 °CNot applicableNot specified[7]
Experimental Protocol: Synthesis of Ynamides

A general and reliable method for the synthesis of N,N-dialkyl ynamides is the copper-catalyzed coupling of amides with alkynyl bromides.[10]

  • To a solution of the amide (1.0 equiv) in toluene, add K3PO4 (2.0 equiv), CuI (0.05 equiv), and N,N'-dimethylethylenediamine (DMEDA) (0.10 equiv).

  • Add the alkynyl bromide (1.2 equiv) to the mixture.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired ynamide.

Conclusion

This compound, as a representative of the ynamide class, exhibits a rich and diverse reactivity owing to the unique electronic properties of the ynamide functional group. The principal mechanisms of action involve cycloaddition reactions, gold-catalyzed transformations via keteniminium intermediates, and Pauson-Khand-type reactions. These transformations provide efficient routes to a wide array of complex nitrogen-containing molecules, many of which are valuable scaffolds in drug discovery and development. The continued exploration of ynamide chemistry promises to unveil new synthetic methodologies and further empower the synthesis of novel chemical entities for various scientific applications.

References

N,N-Dimethylhex-5-ynamide: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N-dimethylhex-5-ynamide is a fascinating, yet underexplored, building block in organic chemistry. Its structure is characterized by two key functional groups: a terminal alkyne and an N,N-dimethylamide. This unique combination offers orthogonal reactivity, allowing for selective transformations at either end of the molecule. The terminal alkyne provides a handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, while the robust amide functionality can be retained, transformed into other groups, or used as a directing group. This guide elucidates the synthetic potential of this compound, drawing upon established reactivity principles of its constituent functional groups to forecast its applications in the synthesis of complex molecules, heterocycles, and novel chemical entities for drug discovery and materials science.

Synthesis of this compound

The preparation of this compound can be readily envisioned through standard amidation protocols. A common and efficient method involves the coupling of a hex-5-ynoic acid derivative with dimethylamine. For instance, the activation of hex-5-ynoic acid to its corresponding acyl chloride, followed by reaction with dimethylamine, would provide the target amide.

cluster_synthesis Proposed Synthesis of this compound start Hex-5-ynoic Acid acyl_chloride Hex-5-ynoyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ amide This compound acyl_chloride->amide HN(CH₃)₂, Base (e.g., Pyridine)

Caption: Proposed synthetic route to this compound.

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne is the most versatile functional group within this compound. Its acidic proton and unsaturated nature allow for a wide range of transformations.

The terminal alkyne proton is weakly acidic and can be removed by a strong base (e.g., n-BuLi, NaH) to form a nucleophilic acetylide. This acetylide can then react with various electrophiles, most notably alkyl halides, in an SN2 reaction to form a new carbon-carbon bond.[1][2]

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and terminal alkynes are excellent substrates.

  • Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, providing a direct route to substituted alkynes. This is a powerful method for constructing complex molecular scaffolds.

  • Alkyne Dimerization: Under the influence of transition metal catalysts, terminal alkynes can dimerize to form conjugated 1,3-enynes, which are valuable synthons.[3]

The alkyne group can participate in various cycloaddition reactions to form heterocyclic systems.

  • Azide-Alkyne Cycloaddition ("Click Chemistry"): The copper-catalyzed or ruthenium-catalyzed reaction with azides provides a highly efficient and regioselective route to 1,2,3-triazoles. This reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups.

  • [4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, ynamides (alkynes attached to a nitrogen) can act as dienophiles in Diels-Alder reactions to construct nitrogen-containing six-membered rings.[4][5]

  • [3+2] Cycloadditions: Ynamides can react with various 1,3-dipoles to furnish five-membered heterocycles.[5]

  • Hydration: The hydration of the terminal alkyne, typically catalyzed by mercury(II) salts or other transition metals, follows Markovnikov's rule to produce an enol intermediate that tautomerizes to the corresponding methyl ketone.[2]

  • Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst yields the corresponding (Z)-alkene, while dissolving metal reduction (e.g., Na in liquid NH₃) gives the (E)-alkene.[2] Complete reduction to the alkane can be achieved with H₂ over a palladium catalyst.[2]

cluster_reactivity Key Reactions of the Terminal Alkyne cluster_coupling Coupling cluster_cycloaddition Cycloaddition cluster_other Other Transformations start This compound sonogashira Sonogashira Coupling (Aryl-C≡C-R) start->sonogashira dimerization Dimerization (Enyne Formation) start->dimerization click Azide-Alkyne Cycloaddition (Triazole) start->click diels_alder [4+2] Cycloaddition (N-Heterocycles) start->diels_alder alkylation Deprotonation & Alkylation (R-C≡C-R') start->alkylation hydration Hydration (Methyl Ketone) start->hydration reduction Reduction (Alkene/Alkane) start->reduction

Caption: Potential reaction pathways for the terminal alkyne moiety.

Reactivity of the N,N-Dimethylamide Moiety

The amide group is generally less reactive than the terminal alkyne, allowing for selective chemistry. However, it can undergo several important transformations under specific conditions.

Amides can be reduced to the corresponding tertiary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[6][7] This converts the this compound into N,N-dimethylhex-5-yn-1-amine, providing a different bifunctional building block.

Under harsh acidic or basic conditions with heating, the amide can be hydrolyzed back to the corresponding carboxylic acid (hex-5-ynoic acid).[6]

While less common than with esters, strong organometallic reagents like organolithiums can add to the amide carbonyl.[8] However, the stability of the tetrahedral intermediate often makes this less synthetically useful than reactions with Weinreb amides.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical conditions and outcomes for the key transformations discussed. Note that these are generalized examples from the literature for substrates containing terminal alkyne or amide functionalities and are intended to be representative.

Table 1: Representative Reactions of the Terminal Alkyne

Reaction TypeReagents & ConditionsProduct TypeTypical Yield (%)Reference
Sonogashira Coupling Aryl Iodide, Pd(PPh₃)₄, CuI, Et₃N, rtAryl-substituted Alkyne70-95[9]
Azide-Alkyne Cyclo. Benzyl Azide, CuSO₄·5H₂O, Na Ascorbate, t-BuOH/H₂O1,4-disubstituted Triazole85-98General
Hydration (Markovnikov) HgSO₄, H₂SO₄, H₂OMethyl Ketone60-80[2]
Reduction to (Z)-Alkene H₂, Lindlar's Catalyst, Quinoline(Z)-Alkene90-98[2]
Reduction to (E)-Alkene Na, NH₃ (l), -78 °C(E)-Alkene80-90[2]

Table 2: Representative Reactions of the N,N-Dimethylamide

Reaction TypeReagents & ConditionsProduct TypeTypical Yield (%)Reference
Reduction to Amine 1. LiAlH₄, THF, reflux; 2. H₂OTertiary Amine80-95[6]
Acidic Hydrolysis 6M HCl, H₂O, refluxCarboxylic Acid70-90[6]
Basic Hydrolysis 10% NaOH, H₂O, refluxCarboxylate Salt75-95[6]

Experimental Protocols

The following are generalized protocols that serve as a starting point for performing reactions with this compound.

To an oven-dried flask under an inert atmosphere (N₂ or Ar) is added the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv). The flask is evacuated and backfilled with the inert gas three times. Anhydrous triethylamine (2.0 equiv) and a suitable solvent (e.g., THF or DMF) are added, followed by this compound (1.1 equiv). The reaction is stirred at room temperature until completion (monitored by TLC or GC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired coupled product.

In a round-bottom flask, the organic azide (1.0 equiv) and this compound (1.0 equiv) are dissolved in a 1:1 mixture of t-butanol and water. A freshly prepared aqueous solution of sodium ascorbate (0.2 equiv) is added, followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05 equiv). The mixture is stirred vigorously at room temperature for 12-24 hours. The reaction mixture is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography or recrystallization.

To a stirred suspension of LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere is added a solution of this compound (1.0 equiv) in anhydrous THF dropwise. After the addition is complete, the reaction mixture is heated to reflux and stirred for 4-6 hours. The reaction is then cooled to 0 °C and quenched sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

cluster_workflow Drug Discovery Workflow using the Building Block start This compound step1 Reaction at Alkyne (e.g., Sonogashira Coupling) start->step1 intermediate1 Aryl-Substituted Ynamide step1->intermediate1 step2 Reaction at Amide (e.g., Reduction) intermediate1->step2 intermediate2 Aryl-Substituted Aminoalkyne step2->intermediate2 step3 Further Functionalization (e.g., Cyclization) intermediate2->step3 final Complex Target Molecule (e.g., N-Heterocycle) step3->final

Caption: Logical workflow for multi-step synthesis.

Conclusion

This compound represents a highly versatile and synthetically attractive building block. The presence of two distinct and orthogonally reactive functional groups—the terminal alkyne and the N,N-dimethylamide—provides chemists with a powerful tool for the strategic construction of complex molecular architectures. From cross-coupling and cycloaddition reactions to reductions and hydrolyses, the potential transformations are numerous and high-yielding. For researchers in medicinal chemistry and materials science, this building block offers a straightforward entry point to novel scaffolds and functionalized molecules, paving the way for the discovery of new therapeutic agents and advanced materials.

References

"N,N-dimethylhex-5-ynamide" literature review

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-dimethylhex-5-ynamide, a versatile ynamide building block for organic synthesis. This document details its chemical properties, synthesis, and characterization, offering valuable insights for its application in research and development, particularly in the construction of complex molecular architectures relevant to drug discovery.

Core Chemical Data

This compound is a terminal alkyne functionalized with a dimethylamide group. This structural motif imparts unique reactivity, making it a valuable synthon in a variety of chemical transformations.

PropertyValueReference
CAS Number 35087-23-1[1]
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.19 g/mol [1]
Appearance Yellow Oil[1]

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through a two-step process starting from 5-hexynoic acid. The following protocol is adapted from the supporting information of a study by The Royal Society of Chemistry.[1]

Step 1: Synthesis of 5-Hexynoyl Chloride

A flame-dried 500 mL round-bottom flask is purged with nitrogen and charged with 5-hexynoic acid (15.1 g, 135 mmol) and anhydrous dichloromethane (DCM, 300 mL). A solution of oxalyl chloride (17.4 g, 137 mmol) in anhydrous DCM (45 mL) is added dropwise over a period of 1.5 hours. The resulting solution is stirred for 21 hours under a nitrogen atmosphere.

Step 2: Amidation to this compound

The reaction mixture from Step 1 is cooled to 0°C and a solution of dimethylamine (2.0 M in THF, 270 mL, 540 mmol) is added dropwise over 2 hours. The reaction is allowed to warm to room temperature and stirred for an additional 20 hours. Excess dimethylamine is removed by bubbling nitrogen through the reaction mixture in a fume hood. Aqueous 5 M NaOH solution (20 mL) is then added slowly. The product is extracted with DCM (3 x 200 mL). The combined organic layers are dried over Na₂SO₄ and concentrated in vacuo to yield the product as a yellow oil (16.5 g, 118 mmol, 88% yield).[1]

G cluster_synthesis Synthesis of this compound A 5-Hexynoic Acid C 5-Hexynoyl Chloride (intermediate) A->C Acid Chlorination B Oxalyl Chloride DCM E This compound C->E Amidation D Dimethylamine THF

Synthesis workflow for this compound.

Spectroscopic and Analytical Data

The characterization of this compound has been reported with the following spectroscopic and analytical data.[1]

Analysis TypeData
¹H NMR (CDCl₃) δ 3.03 (s, 3H), 2.95 (s, 3H), 2.46 (t, J = 7.4 Hz, 2H), 2.29 (td, J = 6.8 Hz, J = 2.7 Hz, 2H), 1.97 (t, J = 2.7 Hz, 1H), 1.87 (m, 2H)
¹³C NMR (CDCl₃) δ 172.4, 84.1, 69.0, 37.3, 35.5, 31.8, 23.9, 18.1
FT-IR (neat) ṽ 3291 (w), 3233 (w), 2940 (w), 2115 (w), 1636 (s), 1498 (m), 1456 (m), 1410 (m), 1399 (s), 1353 (w), 1335 (w), 1264 (m), 1217 (w), 1179 (w), 1141 (m), 1058 (w), 1045 (w), 1013 (w), 970 (w), 909 (w), 857 (w), 809 (w) cm⁻¹
ESI-MS (MeOH) m/z = 162.09 [M+Na]⁺
Elemental Analysis Calculated for C₈H₁₃NO: C, 69.03; H, 9.41; N, 10.06. Found: C, 68.79; H, 9.44; N, 10.23

Reactivity and Applications

Ynamides are a class of compounds known for their versatility in organic synthesis. The electron-donating nitrogen atom adjacent to the alkyne moiety activates the triple bond, making it susceptible to a range of transformations. While specific applications of this compound are not extensively documented in the literature, its structure as a terminal ynamide suggests its utility in various reactions, including:

  • Cycloaddition Reactions: Ynamides are excellent partners in [2+2], [3+2], and [4+2] cycloaddition reactions for the synthesis of various nitrogen-containing heterocyclic scaffolds.

  • Metal-Catalyzed Cross-Coupling Reactions: As a terminal alkyne, it can participate in reactions like the Sonogashira, Suzuki, and Negishi couplings to form more complex carbon skeletons.

  • Hydrofunctionalization Reactions: The activated triple bond can undergo hydroamination, hydroarylation, and other addition reactions.

A documented example of the utility of this compound is its use as a substrate in a Sonogashira coupling reaction.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

G cluster_sonogashira Sonogashira Coupling Workflow A This compound D Coupled Product A->D B Aryl/Vinyl Halide B->D C Pd Catalyst Cu(I) Co-catalyst Amine Base C->D Catalysis

General workflow of a Sonogashira coupling reaction.

The reactivity of the ynamide functional group, coupled with the linear hexynyl chain, makes this compound a promising building block for the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. Its utility in constructing complex molecular architectures warrants further exploration by the scientific community.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Reactions of N,N-dimethylhex-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential palladium-catalyzed reactions involving N,N-dimethylhex-5-ynamide, a versatile building block in organic synthesis. The protocols offer detailed experimental procedures for key transformations, enabling the synthesis of valuable heterocyclic structures. While specific data for this compound is limited in the current literature, the following information is based on well-established palladium-catalyzed reactions of structurally similar N,N-dialkylalkynamides and unsaturated amines.

Intramolecular Aminocarbonylation: Synthesis of Piperidin-2-ones

A primary application of palladium catalysis on substrates like this compound is the intramolecular aminocarbonylation to construct nitrogen-containing heterocycles. This reaction proceeds via the formation of a palladium-acyl intermediate followed by nucleophilic attack by the terminal alkyne, leading to the formation of a six-membered lactam, a core structure in many biologically active compounds.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and outcomes for palladium-catalyzed intramolecular aminocarbonylation of analogous unsaturated amines and amides, which can be extrapolated for this compound.

EntryCatalyst (mol%)Ligand (mol%)SolventPressure (CO)Temp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)DMF1 atm50677-86
2PdCl₂(PPh₃)₂ (5)-Toluene20 atm1002460-80
3Pd(OAc)₂ (10)dppp (12)CH₃CN1 atm801275

Note: Data is compiled from analogous reactions and serves as a predictive guide.

Experimental Protocol: Synthesis of 1-methyl-6-methylenepiperidin-2-one

This protocol describes a general procedure for the intramolecular aminocarbonylation of a terminal alkyne-containing amide.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon monoxide (CO) gas

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Add anhydrous DMF via syringe.

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst complex.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Purge the flask with carbon monoxide gas and then maintain a CO atmosphere (e.g., using a balloon).

  • Heat the reaction mixture to 50 °C and stir for 6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-6-methylenepiperidin-2-one.

Mandatory Visualization

Catalytic Cycle for Intramolecular Aminocarbonylation

G A Pd(0)L2 B Oxidative Addition A->B CO, R-X C R-Pd(II)(CO)L2-X B->C D Migratory Insertion C->D E Acyl-Pd(II)L2-X D->E F Intramolecular Carbopalladation E->F Alkyne Coordination G Alkenyl-Pd(II) Intermediate F->G H Reductive Elimination G->H H->A Regeneration I Product H->I Piperidinone

Caption: Proposed catalytic cycle for the intramolecular aminocarbonylation of this compound.

Intramolecular Heck-Type Cyclization

Another potential transformation for this compound is an intramolecular Heck-type reaction. In a suitably functionalized precursor (e.g., containing an aryl or vinyl halide), this reaction can lead to the formation of various carbo- and heterocyclic ring systems. The reaction generally proceeds via oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkyne and subsequent reductive elimination or β-hydride elimination.

Data Presentation: Representative Reaction Conditions and Yields for Heck Cyclizations

The following table provides illustrative conditions for intramolecular Heck reactions of related unsaturated substrates.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1201292
2Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)Et₃NCH₃CN80885
3PdCl₂(PPh₃)₂ (5)-Ag₂CO₃Toluene1101678

Note: Data is based on analogous intramolecular Heck reactions.

Experimental Protocol: General Procedure for Intramolecular Heck Cyclization

This protocol outlines a general method for the palladium-catalyzed intramolecular Heck reaction of a hypothetical halo-functionalized this compound derivative.

Materials:

  • Halo-functionalized this compound derivative (e.g., N-(2-bromophenyl)-N,N-dimethylhex-5-ynamide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • In a Schlenk tube, combine the halo-functionalized this compound derivative (1.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the cyclized product.

Mandatory Visualization

Workflow for a Heck-Type Cyclization Experiment

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Substrate, Pd(OAc)2, PPh3, K2CO3 B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous DMF B->C D Heat to 120 °C C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: General experimental workflow for a palladium-catalyzed intramolecular Heck reaction.

Application Notes and Protocols: Gold-Catalyzed Synthesis Utilizing N,N-dimethylhex-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the gold-catalyzed synthesis and cyclization of N,N-dimethylhex-5-ynamide. This ynamide serves as a versatile building block for the creation of complex nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The methodologies outlined below are based on established principles of gold catalysis with ynamides, offering a robust starting point for further research and application.

Introduction

Ynamides are a unique class of organic compounds characterized by a nitrogen atom directly attached to a carbon-carbon triple bond. This arrangement results in a highly polarized and reactive alkyne, making ynamides valuable precursors in a variety of chemical transformations.[1][2] Gold(I) catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands, have emerged as powerful tools for activating ynamides towards nucleophilic attack.[3][4] This activation typically proceeds through the formation of a highly electrophilic keteniminium ion intermediate, which can then undergo a range of intramolecular cyclization reactions to afford diverse heterocyclic structures.[3][4]

This document focuses on the application of gold catalysis to this compound, a substrate poised for intramolecular reactions to generate functionalized piperidine derivatives.

Proposed Gold-Catalyzed Intramolecular Hydroamination

The gold-catalyzed intramolecular hydroamination of an ynamide is a powerful method for the synthesis of nitrogen heterocycles.[5][6][7][8][9] In the case of this compound, a gold(I) catalyst can activate the alkyne, facilitating an intramolecular nucleophilic attack by the nitrogen atom. This process, known as a 6-endo-dig cyclization, is expected to yield a six-membered heterocyclic ring.

Reaction Scheme

G cluster_0 Gold-Catalyzed Intramolecular Hydroamination of this compound reactant This compound intermediate Gold-Keteniminium Intermediate reactant->intermediate Coordination catalyst [Au(I)] Catalyst (e.g., IPrAuNTf2) catalyst->intermediate product Cyclized Product (Piperidine derivative) intermediate->product Intramolecular Nucleophilic Attack (6-endo-dig)

Caption: Proposed pathway for gold-catalyzed cyclization.

Experimental Protocols

The following protocols are adapted from general procedures for gold-catalyzed ynamide cyclizations and are proposed for the intramolecular hydroamination of this compound.[3]

Materials and Equipment
  • Substrate: this compound

  • Catalyst: [IPrAuCl]/AgNTf₂ or IPrAuNTf₂ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Glassware: Oven-dried round-bottom flask, rubber septum, syringes, magnetic stir bar

  • Atmosphere: Inert atmosphere (Argon or Nitrogen)

  • Purification: Silica gel for column chromatography

Protocol 1: In-situ Catalyst Generation

This protocol describes the generation of the active cationic gold(I) catalyst in the reaction mixture.

  • To an oven-dried 10 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add [IPrAuCl] (0.05 mmol, 5 mol%) and AgNTf₂ (0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum and purge with argon for 10 minutes.

  • Add anhydrous dichloromethane (5 mL) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Pre-formed Catalyst

This protocol utilizes a pre-formed, air-stable gold(I) catalyst.

  • To an oven-dried 10 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and IPrAuNTf₂ (0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum and purge with argon for 10 minutes.

  • Add anhydrous dichloromethane (5 mL) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on analogous gold-catalyzed ynamide cyclizations.

Table 1: Reaction Conditions for Gold-Catalyzed Cyclization
ParameterValueReference
Substrate This compound-
Catalyst IPrAuNTf₂[3]
Catalyst Loading 5 mol%[3]
Solvent Dichloromethane (DCM)[3]
Concentration 0.2 M-
Temperature Room Temperature (20-25 °C)[3]
Reaction Time 12-24 hours[3]
Atmosphere Inert (Argon or Nitrogen)[3]
Table 2: Expected Product Characterization Data
AnalysisExpected Result
¹H NMR Disappearance of acetylenic proton signal, appearance of vinylic proton signals.
¹³C NMR Disappearance of alkyne carbon signals, appearance of alkene carbon signals.
Mass Spectrometry Molecular ion peak corresponding to the cyclized product (M+H)⁺.
Infrared (IR) Disappearance of C≡C stretch, appearance of C=C stretch.

Reaction Workflow

The overall workflow for conducting the gold-catalyzed cyclization of this compound is depicted below.

G start Start prep Prepare Reactants (Substrate, Catalyst, Solvent) start->prep reaction Set up Reaction under Inert Atmosphere prep->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup Reaction Work-up (Concentration) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Product Characterization (NMR, MS, IR) purify->analyze end End analyze->end

Caption: Experimental workflow for the synthesis.

Conclusion

The gold-catalyzed intramolecular hydroamination of this compound presents a promising route for the synthesis of functionalized piperidine derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore this transformation. The mild reaction conditions and high functional group tolerance characteristic of gold catalysis make this methodology particularly attractive for applications in complex molecule synthesis and drug discovery.[10] Further optimization of reaction parameters and exploration of the substrate scope will undoubtedly expand the utility of this powerful synthetic tool.

References

Application Notes: N,N-dimethylhex-5-ynamide in the Synthesis of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ynamides, including N,N-dimethylhex-5-ynamide, are a versatile class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon triple bond. This structural motif imparts unique electronic properties, making them valuable building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals and biologically active compounds. The electron-donating nitrogen atom polarizes the alkyne, rendering it susceptible to attack by various electrophiles and facilitating a diverse range of cyclization reactions. This document provides an overview of the potential applications of this compound in the construction of nitrogen heterocycles, based on established reactivity patterns of analogous ynamides.

Note on Literature Availability: As of the date of this document, specific literature detailing the use of this compound for the synthesis of nitrogen heterocycles is limited. The protocols and applications described herein are based on analogous reactions reported for other N,N-dialkyl ynamides with terminal alkynes. Researchers should consider these as representative methodologies that may require optimization for the specific substrate.

Potential Synthetic Applications

This compound is a promising substrate for various cyclization strategies to afford important nitrogen heterocyclic systems. Key potential applications include its use in transition-metal-catalyzed reactions and cycloaddition processes.

Transition-Metal-Catalyzed Annulations for Pyridine Synthesis

The synthesis of substituted pyridines is a significant endeavor in medicinal chemistry. N,N-dialkyl ynamides can participate in transition-metal-catalyzed cycloadditions with other alkynes or nitriles to construct the pyridine ring. A plausible synthetic route could involve a [2+2+2] cycloaddition reaction.

Conceptual Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A This compound D Substituted Pyridine A->D [2+2+2] Cycloaddition B Alkyne/Nitrile B->D C Transition Metal Catalyst (e.g., Rh(I), Co(I)) C->D

Caption: Conceptual workflow for pyridine synthesis.

Experimental Protocol (General, based on related ynamides):

A representative protocol for a rhodium-catalyzed [2+2+2] cycloaddition of an ynamide with a diene is provided below as an illustrative example. This would need to be adapted and optimized for the specific reaction of this compound with another alkyne or nitrile.

Table 1: Representative Reaction Conditions for [2+2+2] Cycloaddition

ParameterValue
YnamideThis compound (1.0 equiv)
Co-reactantAlkyne or Nitrile (1.2 - 2.0 equiv)
Catalyst[Rh(cod)Cl]₂ (2.5 mol%)
LigandBINAP (5.5 mol%)
SolventToluene or 1,4-Dioxane
Temperature80 - 110 °C
Time12 - 24 h
Expected Yield 40 - 80% (highly dependent on substrate)

Detailed Methodology:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the rhodium catalyst and ligand.

  • Add the solvent, followed by this compound and the co-reactant.

  • Stir the reaction mixture at the specified temperature for the designated time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyridine derivative.

[4+2] Cycloaddition Reactions for Dihydropyridine and Fused Heterocycle Synthesis

Ynamides can also act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder type reactions) with suitable dienes to furnish six-membered nitrogen heterocycles. Furthermore, intramolecular variants of this reaction can be envisioned if a diene moiety is tethered to the ynamide structure.

Conceptual Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound D Dihydropyridine Derivative A->D [4+2] Cycloaddition B Diene B->D C Thermal or Lewis Acid Catalysis C->D

Caption: Conceptual workflow for dihydropyridine synthesis.

Experimental Protocol (General, based on related ynamides):

The following is a general procedure for a thermally promoted [4+2] cycloaddition. The use of a Lewis acid catalyst may allow for lower reaction temperatures and improved stereoselectivity.

Table 2: Representative Reaction Conditions for [4+2] Cycloaddition

ParameterValue
YnamideThis compound (1.0 equiv)
Diene1.1 - 1.5 equiv
Catalyst (optional)Yb(OTf)₃ (10 mol%) or Sc(OTf)₃ (10 mol%)
SolventToluene, Xylene, or Acetonitrile
Temperature100 - 150 °C (thermal) or 25 - 80 °C (catalyzed)
Time8 - 48 h
Expected Yield 50 - 90% (highly dependent on substrate)

Detailed Methodology:

  • In a sealed tube, combine this compound and the diene in the chosen solvent.

  • If a Lewis acid catalyst is used, add it to the mixture under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature and stir for the required time. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃ (if a Lewis acid was used).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the dihydropyridine product.

Conclusion

Asymmetric Synthesis Utilizing N,N-dialkyl Ynamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynamides have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, arising from the nitrogen atom directly attached to the alkyne, render them reactive toward a wide array of transformations. While significant progress has been made in the asymmetric catalysis of ynamides bearing electron-withdrawing groups on the nitrogen, the stereocontrolled functionalization of N,N-dialkyl ynamides, such as N,N-dimethylhex-5-ynamide , presents distinct challenges and opportunities. The increased nucleophilicity and reactivity of N,N-dialkyl ynamides necessitate carefully tailored catalytic systems to achieve high levels of enantioselectivity.

These application notes provide an overview of a key asymmetric transformation applicable to N,N-dialkyl ynamides, focusing on the catalytic enantioselective nucleophilic addition to aldehydes. While direct literature examples for this compound are scarce, this document details a protocol for a structurally analogous N,N-dibenzyl ynamide, offering a robust starting point for researchers exploring the asymmetric potential of this compound.

Application: Enantioselective Addition to Aldehydes

The addition of ynamides to aldehydes provides access to synthetically valuable chiral propargylic alcohols. These products can be further elaborated into a variety of important structural motifs. The development of catalytic and enantioselective methods for this transformation, particularly with highly reactive N,N-dialkyl ynamides, is a significant advancement.

A notable example is the zinc-catalyzed enantioselective addition of ynamides to aldehydes, which has been shown to be effective for a range of ynamide and aldehyde substrates. This reaction provides a direct route to chiral N-substituted propargylic alcohols in high yields and with good enantioselectivity.

Reaction Scheme

G cluster_0 Catalytic Enantioselective Addition of an N,N-Dialkyl Ynamide to an Aldehyde ynamide R¹-C≡C-NR²₂ (N,N-Dialkyl Ynamide) product R³CH(OH)C≡C-NR²₂ (Chiral Propargylic Alcohol) ynamide->product + R³CHO aldehyde R³CHO (Aldehyde) catalyst Zn(OTf)₂ Chiral Ligand product->catalyst Catalyst Turnover

Caption: General scheme for the catalytic enantioselective addition of N,N-dialkyl ynamides to aldehydes.

Quantitative Data Summary

The following table summarizes the results for the zinc-catalyzed enantioselective addition of an N,N-dibenzyl ynamide to various aldehydes. This data provides a benchmark for adapting the protocol to this compound.

EntryAldehyde (R³)Yield (%)Enantiomeric Excess (ee, %)
1C₆H₅8588
24-MeOC₆H₄8290
34-ClC₆H₄8885
42-Thienyl7582
5Cyclohexyl7880
6n-Hexyl7275

Note: Data is based on analogous reactions with N,N-dibenzyl ynamides and should be considered as a reference for optimizing reactions with this compound.

Experimental Protocols

Important Considerations for this compound:

The following protocol is for the enantioselective addition of an N,N-dibenzyl ynamide. When adapting this for this compound, the following points should be considered:

  • Increased Reactivity: N,N-dimethyl ynamides are generally more nucleophilic and reactive than their N,N-dibenzyl counterparts. This may lead to a faster reaction rate but could also result in a decrease in enantioselectivity due to a higher background (uncatalyzed) reaction.

  • Optimization of Conditions: It may be necessary to lower the reaction temperature, reduce the catalyst loading, or screen different chiral ligands to optimize the enantioselectivity for this compound.

  • Ligand Screening: The choice of chiral ligand is critical. While N-methylephedrine is effective for the N,N-dibenzyl analogue, other ligands may provide superior results with the more sterically accessible N,N-dimethyl ynamide.

Protocol: Catalytic Enantioselective Addition of an N,N-Dialkyl Ynamide to an Aldehyde

Materials:

  • Anhydrous toluene

  • Zinc triflate (Zn(OTf)₂)

  • (-)-N-Methylephedrine

  • N,N-Dibenzyl ynamide (or this compound)

  • Aldehyde

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To an oven-dried Schlenk tube under an inert atmosphere, add zinc triflate (0.10 mmol, 10 mol%) and (-)-N-methylephedrine (0.12 mmol, 12 mol%).

    • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • To the pre-formed catalyst solution, add the aldehyde (1.2 mmol, 1.2 equiv.).

    • In a separate vial, dissolve the N,N-dialkyl ynamide (1.0 mmol, 1.0 equiv.) in anhydrous toluene (1.0 mL).

    • Add the ynamide solution dropwise to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Experimental Workflow

G start Start catalyst_prep Catalyst Preparation: - Zn(OTf)₂ + Chiral Ligand - Anhydrous Toluene - Stir 30 min start->catalyst_prep reaction_setup Reaction Setup: - Add Aldehyde - Add Ynamide solution dropwise catalyst_prep->reaction_setup monitoring Reaction Monitoring: - TLC reaction_setup->monitoring workup Aqueous Work-up: - Quench with NH₄Cl (aq) - Extract with Ethyl Acetate monitoring->workup Reaction Complete purification Purification: - Flash Column Chromatography workup->purification analysis Analysis: - Chiral HPLC/SFC for ee purification->analysis end End analysis->end

Caption: Workflow for the zinc-catalyzed enantioselective addition of N,N-dialkyl ynamides to aldehydes.

Signaling Pathway Analogy: Catalytic Cycle

The catalytic cycle for this transformation can be visualized as a signaling pathway, where the catalyst intermediates guide the reactants to the desired chiral product.

G catalyst Chiral Zn-Ligand Complex intermediate1 Zinc-Ynamide Complex catalyst->intermediate1 + Ynamide ynamide N,N-Dialkyl Ynamide ynamide->intermediate1 aldehyde Aldehyde intermediate2 Zinc Alkoxide Intermediate aldehyde->intermediate2 intermediate1->intermediate2 + Aldehyde (Enantioselective Addition) product Chiral Propargylic Alcohol intermediate2->product Protonolysis product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the enantioselective addition of an N,N-dialkyl ynamide to an aldehyde.

Application Notes and Protocols: N,N-dimethylhex-5-ynamide in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N-dimethylhex-5-ynamide as a versatile building block in [3+2] cycloaddition reactions. Ynamides, including this compound, are powerful substrates in organic synthesis due to the unique reactivity of their polarized carbon-carbon triple bond. [3+2] cycloaddition reactions involving ynamides offer an efficient and atom-economical route to construct a variety of five-membered heterocyclic scaffolds, which are prevalent in pharmaceuticals and biologically active compounds.[1][2][3]

This document outlines detailed protocols for the [3+2] cycloaddition of this compound with three common 1,3-dipoles: azides, nitrile oxides, and nitrones.

[3+2] Cycloaddition with Azides: Synthesis of 1,2,3-Triazoles

The cycloaddition of ynamides with azides is a powerful "click chemistry" reaction that provides access to highly functionalized 1,2,3-triazoles.[4] Depending on the catalyst employed, either 1,4- or 1,5-disubstituted triazoles can be selectively synthesized.

Reaction Scheme:

Catalyst Systems:

  • Copper(I) Catalysis (CuAAC): Typically yields 1,4-disubstituted triazoles. The reaction is often performed using a copper(II) salt with a reducing agent or a copper(I) source directly.[5][6]

  • Ruthenium(II) Catalysis (RuAAC): Affords the complementary 1,5-disubstituted triazoles.[4][7][8]

Table 1: Reaction Parameters for Azide-[3+2] Cycloaddition

ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Catalyst CuSO₄·5H₂O / Sodium Ascorbate or CuI[CpRuCl]₄ or CpRuCl(PPh₃)₂
Solvent t-BuOH/H₂O, THF, CH₂Cl₂Toluene, Benzene, THF, Dioxane
Temperature Room TemperatureRoom Temperature to 80 °C
Ligand (Optional) TBTA, THPTANot generally required
Product 1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole

Experimental Protocols:

Protocol 1.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of 1-aryl/alkyl-4-(3-(dimethylcarbamoyl)propyl)-1H-1,2,3-triazole.

  • Materials:

    • This compound

    • Organic azide (e.g., benzyl azide)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

    • In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

Protocol 1.2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol describes the synthesis of 1-aryl/alkyl-5-(3-(dimethylcarbamoyl)propyl)-1H-1,2,3-triazole.

  • Materials:

    • This compound

    • Organic azide (e.g., benzyl azide)

    • [Cp*RuCl]₄ (pentamethylcyclopentadienyl ruthenium chloride tetramer)

    • Toluene (anhydrous)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add [Cp*RuCl]₄ (2.5 mol%).

    • Add anhydrous toluene, followed by this compound (1.0 eq) and the organic azide (1.1 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted triazole.

Diagram 1: Azide-[3+2] Cycloaddition Workflow

Azide_Cycloaddition cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Products Ynamide This compound CuAAC Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Solvent: tBuOH/H2O, RT Ynamide->CuAAC RuAAC Ru(II) Catalyst (e.g., [Cp*RuCl]4) Solvent: Toluene, RT Ynamide->RuAAC Azide Organic Azide Azide->CuAAC Azide->RuAAC Workup Aqueous Workup Extraction CuAAC->Workup Purification Column Chromatography RuAAC->Purification Workup->Purification Product_1_4 1,4-Disubstituted Triazole Purification->Product_1_4 from CuAAC Product_1_5 1,5-Disubstituted Triazole Purification->Product_1_5 from RuAAC

Caption: Workflow for Azide-[3+2] Cycloadditions.

[3+2] Cycloaddition with Nitrile Oxides: Synthesis of Isoxazoles

The reaction of ynamides with nitrile oxides, typically generated in situ from aldoximes, provides a direct route to substituted isoxazoles.

Reaction Scheme:

Table 2: Reaction Parameters for Nitrile Oxide-[3+2] Cycloaddition

ParameterTypical Conditions
Nitrile Oxide Precursor Aldoxime (Ar-CH=NOH or R-CH=NOH)
Oxidant/Dehydrohalogenating Agent Sodium hypochlorite (NaOCl), N-Chlorosuccinimide (NCS)/Et₃N
Solvent Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃)
Temperature 0 °C to Room Temperature

Experimental Protocol 2.1: Nitrile Oxide Cycloaddition

This protocol describes the synthesis of 3-aryl/alkyl-5-(3-(dimethylcarbamoyl)propyl)isoxazole.

  • Materials:

    • This compound

    • Aldoxime (e.g., benzaldoxime)

    • N-Chlorosuccinimide (NCS)

    • Triethylamine (Et₃N)

    • Dichloromethane (CH₂Cl₂, anhydrous)

  • Procedure:

    • In a round-bottom flask, dissolve the aldoxime (1.1 eq) in anhydrous dichloromethane.

    • Add N-chlorosuccinimide (1.1 eq) in one portion and stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of this compound (1.0 eq) in dichloromethane, followed by the dropwise addition of triethylamine (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.

Diagram 2: Nitrile Oxide-[3+2] Cycloaddition Pathway

Nitrile_Oxide_Cycloaddition Aldoxime Aldoxime (R-CH=NOH) Nitrile_Oxide Nitrile Oxide (in situ) [R-C≡N+-O-] Aldoxime->Nitrile_Oxide Oxidant Oxidant (e.g., NCS) Oxidant->Nitrile_Oxide Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Ynamide This compound Ynamide->Cycloaddition Isoxazole Substituted Isoxazole Cycloaddition->Isoxazole

Caption: In situ generation and cycloaddition of nitrile oxides.

[3+2] Cycloaddition with Nitrones: Synthesis of Dihydroisoxazoles

The [3+2] cycloaddition of nitrones with ynamides leads to the formation of highly substituted dihydroisoxazoles (isoxazolines), which are valuable intermediates in organic synthesis.[9]

Reaction Scheme:

Table 3: Reaction Parameters for Nitrone-[3+2] Cycloaddition

ParameterThermal ConditionsLewis Acid Catalysis
Catalyst NoneSc(OTf)₃, Cu(OTf)₂, Yb(OTf)₃
Solvent Toluene, XyleneDichloromethane, Toluene
Temperature 80-140 °CRoom Temperature to 50 °C

Experimental Protocol 3.1: Thermal Nitrone Cycloaddition

This protocol details the synthesis of the corresponding dihydroisoxazole derivative under thermal conditions.

  • Materials:

    • This compound

    • Nitrone (e.g., C-phenyl-N-methylnitrone)

    • Toluene (anhydrous)

  • Procedure:

    • In a sealed tube, dissolve this compound (1.0 eq) and the nitrone (1.2 eq) in anhydrous toluene.

    • Heat the reaction mixture at 110 °C for 24-48 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the dihydroisoxazole.

Experimental Protocol 3.2: Lewis Acid-Catalyzed Nitrone Cycloaddition

This protocol outlines a milder, Lewis acid-catalyzed approach.

  • Materials:

    • This compound

    • Nitrone (e.g., C-phenyl-N-methylnitrone)

    • Scandium(III) triflate (Sc(OTf)₃)

    • Dichloromethane (anhydrous)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add scandium(III) triflate (10 mol%).

    • Add anhydrous dichloromethane, followed by the nitrone (1.2 eq) and this compound (1.0 eq).

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the desired dihydroisoxazole.

Diagram 3: Nitrone-[3+2] Cycloaddition Logical Flow

Nitrone_Cycloaddition Start Combine this compound and Nitrone in Solvent Decision Choose Reaction Conditions Start->Decision Thermal Thermal Conditions (High Temperature) Decision->Thermal Thermal Catalytic Lewis Acid Catalysis (e.g., Sc(OTf)3, RT) Decision->Catalytic Catalytic Reaction_Thermal [3+2] Cycloaddition Thermal->Reaction_Thermal Reaction_Catalytic [3+2] Cycloaddition Catalytic->Reaction_Catalytic Workup Workup and Purification Reaction_Thermal->Workup Reaction_Catalytic->Workup Product Dihydroisoxazole Product Workup->Product

Caption: Decision tree for nitrone cycloaddition conditions.

References

Application Notes and Protocols: N,N-dimethylhex-5-ynamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known and potential applications of N,N-dimethylhex-5-ynamide in the field of medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, its classification as an ynamide—a highly versatile functional group—suggests significant potential in drug discovery and development. These notes also include detailed protocols for the synthesis of this compound and general methodologies for the application of ynamides in medicinal chemistry.

Overview of this compound and the Ynamide Functional Group

This compound is a chemical compound featuring an ynamide functional group. Ynamides are characterized by a nitrogen atom attached to an alkyne, with the nitrogen also bearing an electron-withdrawing group (in this case, a carbonyl group). This arrangement provides a unique balance of stability and reactivity, making ynamides powerful building blocks in organic synthesis.[1] Unlike the more reactive ynamines, ynamides are generally more stable and easier to handle, which is advantageous in multi-step synthetic routes common in medicinal chemistry.[2]

The reactivity of the ynamide triple bond allows for a wide range of chemical transformations, making it a valuable tool for constructing complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.[3][4]

Known and Potential Medicinal Chemistry Applications

While detailed studies on the specific biological activity of this compound are not extensively reported, existing information points towards its potential in oncology.

Antineoplastic Agent: A patent for a dosing regimen of oncolytic adenoviruses lists this compound among a series of compounds with potential as antineoplastic (anti-cancer) agents.[5] Although specific data on its efficacy or mechanism of action is not provided in this context, its inclusion suggests a potential role in cancer therapy that warrants further investigation.

Intermediate for Heterocyclic Scaffolds: Ynamides are widely used as precursors for the synthesis of various heterocyclic compounds.[4] Many FDA-approved drugs contain nitrogen-based heterocyclic cores. The ability of ynamides to participate in cycloaddition and cycloisomerization reactions makes them ideal starting materials for generating diverse libraries of potential drug candidates.[1][3] For example, ynamides can be used to synthesize substituted indoles, isoquinolines, and other complex polycyclic systems.[3]

Covalent Inhibitors: Recent research has highlighted the use of the ynamide functional group as a novel electrophilic "warhead" for covalent inhibitors.[6][7] Covalent inhibitors form a permanent bond with their biological target, often leading to enhanced potency and duration of action. The ynamide moiety has been shown to selectively target carboxyl residues (aspartic and glutamic acid) in proteins.[6][7] This presents an exciting opportunity for developing new classes of covalent inhibitors that target different amino acid residues than traditional cysteine- or lysine-targeting warheads.

Peptide Synthesis and Modification: Ynamides have also emerged as efficient coupling reagents in peptide synthesis, offering advantages in suppressing racemization.[8][9][10] This is crucial for the synthesis of therapeutic peptides and for modifying peptides to improve their pharmacological properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the literature for the synthesis of this compound.[11]

Materials:

  • 5-Hexynoic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Dimethylamine solution

  • 5 M Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

  • Nitrogen atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-hexynoic acid in anhydrous DCM.

  • Slowly add a solution of oxalyl chloride in anhydrous DCM to the flask drop-wise over approximately 1.5 hours.

  • Stir the resulting solution for about 21 hours under a nitrogen atmosphere.

  • Following the initial reaction, carefully evaporate the excess dimethylamine by bubbling nitrogen through the reaction mixture in a well-ventilated fume hood.

  • Slowly add a 5 M aqueous NaOH solution to the reaction mixture.

  • Extract the product from the reaction mixture using DCM (3 portions).

  • Combine the organic layers and dry them over Na₂SO₄.

  • Concentrate the dried organic solution in vacuo to yield this compound as a yellow oil.

Protocol 2: General Procedure for Ynamide-Mediated Synthesis of N-Heterocycles (Illustrative Example)

This protocol provides a general workflow for a transition metal-catalyzed cyclization of an ynamide to form a heterocyclic scaffold, a common application in medicinal chemistry.[3]

Materials:

  • This compound (or other suitable ynamide)

  • Appropriate coupling partner (e.g., a halo-substituted aromatic amine)

  • Transition metal catalyst (e.g., Copper(I) iodide)

  • Ligand (e.g., N,N'-Dimethylethylenediamine - DMEDA)

  • Base (e.g., Potassium carbonate)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel under an inert atmosphere, add the ynamide, the coupling partner, the base, and the anhydrous solvent.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the copper catalyst and the ligand to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench it with water or a saturated ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired heterocyclic compound.

Data Presentation

Visualizations

Synthesis_of_NN_dimethylhex_5_ynamide hexynoic_acid 5-Hexynoic Acid acyl_chloride Acyl Chloride Intermediate hexynoic_acid->acyl_chloride  + Oxalyl Chloride  in DCM oxalyl_chloride Oxalyl Chloride product This compound acyl_chloride->product  + Dimethylamine dimethylamine Dimethylamine

Caption: Synthetic pathway for this compound.

Ynamide_Application_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization ynamide This compound derivatization Chemical Modification (e.g., Cycloaddition) ynamide->derivatization library Library of Ynamide-Derived Compounds derivatization->library screening High-Throughput Screening (Target-based or Phenotypic) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Synthesis preclinical Preclinical Candidate lead_opt->preclinical

Caption: Drug discovery workflow utilizing ynamide derivatives.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "N,N-dimethylhex-5-ynamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-dimethylhex-5-ynamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method is the coupling of hex-5-ynoic acid with dimethylamine using a suitable coupling agent. This approach avoids harsh conditions and is compatible with the alkyne functionality.

Q2: I am not getting any product. What are the initial checks I should perform?

  • Reagent Quality: Ensure the freshness and purity of your starting materials (hex-5-ynoic acid and dimethylamine) and coupling agents. Moisture can be a significant issue.

  • Reaction Setup: Check all connections in your reaction setup to ensure an inert atmosphere (e.g., nitrogen or argon) is maintained, especially if using air-sensitive reagents.

  • Temperature Control: Verify the accuracy of your thermometer and the stability of your heating or cooling bath.

Q3: My reaction is sluggish and gives a low yield. How can I improve it?

Low yields can often be addressed by optimizing reaction parameters. Key areas to focus on include the choice of coupling agent, solvent, reaction temperature, and reaction time. Refer to the optimization table below for guidance.

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

Potential side products could include unreacted starting materials, byproducts from the decomposition of the coupling agent, or products from side reactions of the terminal alkyne. Careful purification by column chromatography is typically required.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective coupling agent. 2. Presence of moisture. 3. Low reaction temperature. 4. Insufficient reaction time.1. Screen different coupling agents (e.g., HATU, HBTU, EDC/HOBt). 2. Use anhydrous solvents and dry glassware. Handle hygroscopic reagents in a glovebox. 3. Gradually increase the reaction temperature in increments of 5-10°C. 4. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.
Formation of Impurities 1. Decomposition of the coupling agent. 2. Side reactions involving the terminal alkyne. 3. Reaction temperature is too high.1. Choose a more stable coupling agent or perform the reaction at a lower temperature. 2. Protect the terminal alkyne with a suitable protecting group (e.g., TMS) if necessary. 3. Optimize the temperature to be high enough for the reaction to proceed but low enough to minimize side reactions.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup. 2. Product is too soluble in the aqueous phase.1. Add brine to the aqueous layer to break the emulsion. 2. Extract with a more polar organic solvent or perform multiple extractions.

Experimental Protocols

A general procedure for the synthesis of this compound is provided below. Optimization of these conditions may be necessary for specific laboratory setups and reagent batches.

Synthesis of this compound from Hex-5-ynoic Acid and Dimethylamine

  • To a solution of hex-5-ynoic acid (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane or DMF) under an inert atmosphere, add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add dimethylamine (as a solution in THF or as a gas bubbled through the solution, 1.2 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1EDC/HOBtDIPEADCM251265
2HATUDIPEADMF25485
3HBTUEt3NTHF25878
4HATUDIPEADCM0 to 25690
5T3PPyridineEtOAc50275

Yields are hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Hex-5-ynoic_Acid Hex-5-ynoic Acid Start->Hex-5-ynoic_Acid Activation Carboxylic Acid Activation Hex-5-ynoic_Acid->Activation Coupling_Agent_Base Coupling Agent + Base in Solvent Coupling_Agent_Base->Activation Addition Dimethylamine Addition Activation->Addition Reaction_Monitoring Monitor by TLC Addition->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Reaction Complete Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart Start Low Yield or No Product Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Reagents->Start Reagents Contaminated Optimize_Coupling Screen Coupling Agents (HATU, HBTU, etc.) Check_Reagents->Optimize_Coupling Reagents OK Optimize_Temp Optimize Temperature and Reaction Time Optimize_Coupling->Optimize_Temp No Improvement Success Improved Yield Optimize_Coupling->Success Problem Solved Check_Base Verify Base Stoichiometry and Type Optimize_Temp->Check_Base Still Low Yield Optimize_Temp->Success Problem Solved Check_Base->Success Problem Solved

Troubleshooting "N,N-dimethylhex-5-ynamide" reaction failures

Author: BenchChem Technical Support Team. Date: November 2025

A technical support center for troubleshooting reactions involving N,N-dimethylhex-5-ynamide .

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and key data for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organic molecule belonging to the ynamide class of compounds. Its structure consists of a six-carbon chain with a terminal alkyne (a carbon-carbon triple bond) at one end and an N,N-dimethylamide group at the other. Ynamides are characterized by a nitrogen atom directly attached to a triple bond, which is also bonded to an electron-withdrawing group.[1][2] This unique arrangement makes the triple bond polarized and highly reactive, serving as a versatile building block in organic synthesis.[3][4]

Q2: How stable is this compound?

Ynamides are generally more stable than their ynamine counterparts due to the electron-withdrawing effect of the group on the nitrogen atom, which reduces the molecule's tendency to hydrolyze.[5][6] They are typically stable enough for purification by silica gel chromatography.[5] However, like many terminal alkynes, this compound can be sensitive to certain conditions. Strong acids can lead to hydration of the triple bond, and the presence of copper salts, particularly with oxygen, can promote unwanted homo-coupling reactions.[7][8]

Q3: What are the common reactions involving this compound?

As a terminal alkyne, this compound is a suitable substrate for a variety of coupling reactions, most notably the Sonogashira coupling to form carbon-carbon bonds with aryl or vinyl halides.[7][9] The terminal alkyne's acidic proton can be removed by a strong base to form a nucleophilic acetylide.[10] Furthermore, the unique electronic properties of the ynamide functional group allow it to participate in cycloadditions, cycloisomerizations, and regioselective additions with various nucleophiles and electrophiles.[3][11]

Troubleshooting Guide for Common Reaction Failures

Scenario 1: Synthesis of this compound

Q: My attempt to synthesize this compound by coupling 5-hexynoic acid and dimethylamine resulted in a low yield and several side products. What went wrong?

A: Low yields in amide bond formation are common and can stem from several issues. Here’s a systematic approach to troubleshooting the problem.[12][13]

  • Inefficient Amide Coupling: Standard amide coupling reagents like EDC/HOBt or HATU can sometimes be ineffective, especially if the starting materials are sterically hindered or electronically deactivated.[12] If you observe unreacted starting materials, consider switching to a more robust coupling method.

    • Solution: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[13] The resulting acid chloride is much more reactive towards the amine. Ensure the reaction is performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated.[13]

  • Side Reactions of the Amine: If using a highly reactive acylating agent (like an acid chloride), ensure the temperature is controlled (e.g., 0 °C to room temperature) to avoid side reactions.

  • Competing Reactions of the Alkyne: The terminal alkyne is generally stable under standard amide coupling conditions. However, if your purification methods involve heat or exposure to certain metals, degradation or polymerization could occur.

  • Purification Issues: this compound is a relatively polar molecule. Ensure your chromatographic or extraction conditions are optimized for its properties to avoid product loss during workup.

Scenario 2: Sonogashira Coupling Reactions

Q: I am performing a Sonogashira coupling between this compound and an aryl bromide, but I am only recovering my starting materials. Why is the reaction failing?

A: The Sonogashira coupling is a powerful reaction but is sensitive to several factors. Failure to form the product usually points to issues with the catalytic cycle.[9][14]

  • Catalyst Inactivity: The active Pd(0) catalyst can be oxidized to Pd(II) and precipitate as palladium black, halting the reaction. This is often visible as the reaction mixture turning black.[15]

    • Solution: Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[15]

  • Poor Choice of Ligand/Catalyst: The choice of palladium source and phosphine ligand is critical.

    • Solution: For less reactive aryl bromides, a more active catalyst system may be required. Consider using a pre-catalyst like Pd(PPh₃)₂Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos, SPhos).

  • Insufficient Base: The base plays a crucial role in both the deprotonation of the alkyne and the regeneration of the Pd(0) catalyst.

    • Solution: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as the solvent or co-solvent.[14] Ensure the base is dry and of high purity, as impurities can poison the catalyst.

Q: My Sonogashira coupling is producing a significant amount of a dimer of this compound, but very little of my desired cross-coupled product. How can I prevent this?

A: The formation of a dimer (a butadiyne derivative) is a classic sign of oxidative homo-coupling, known as the Glaser or Glaser-Hay coupling.[8][16] This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Oxygen Contamination: Even trace amounts of oxygen can facilitate the Glaser coupling.

    • Solution: As mentioned above, rigorous degassing of the reaction mixture is critical. Maintaining a positive pressure of an inert gas throughout the reaction is essential.

  • High Concentration of Alkyne: If the concentration of the alkyne is high relative to the aryl halide, homo-coupling can be favored.

    • Solution: Try adding the this compound slowly to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, favoring the cross-coupling pathway.[14]

  • Copper-Free Conditions: The copper(I) co-catalyst is the primary culprit in Glaser coupling.

    • Solution: Switch to a copper-free Sonogashira protocol. These methods often require a different palladium catalyst system and a stronger base (e.g., a carbonate or phosphate base in addition to an amine) but completely eliminate the homo-coupling side reaction.[9]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveTypical SolventTemperatureCommon ByproductsGeneral Notes
SOCl₂ None (cat. DMF)DCM, Toluene0 °C to refluxSO₂, HClHighly reactive; forms acid chloride in situ. Requires a base to quench HCl.[13]
EDC HOBtDCM, DMF0 °C to RTEDC-urea, HOBt estersGood for sensitive substrates. The urea byproduct can sometimes be difficult to remove.
HATU None (Base req.)DMF, NMP0 °C to RTTetramethylureaVery efficient and fast. Often the reagent of choice for difficult couplings. Requires a non-nucleophilic base like DIPEA.
DCC HOBtDCM0 °C to RTDicyclohexylurea (DCU)Effective, but the DCU byproduct is notoriously insoluble and can complicate purification.

Table 2: Troubleshooting Guide for Sonogashira Coupling

ObservationPotential CauseRecommended Solution(s)
No Reaction Inactive catalyst; insufficient base; unreactive halide.Degas solvents rigorously. Use a more active ligand (e.g., Buchwald-type). Switch to a stronger base. For aryl chlorides, specialized catalysts are needed.[15]
Reaction turns black Palladium black precipitation (catalyst death).Improve anaerobic technique. Consider a more robust ligand that stabilizes the Pd(0) center.
Only Alkyne Dimer Formed Glaser-Hay homo-coupling.Eliminate oxygen completely. Add the alkyne via syringe pump. Switch to a copper-free protocol.[14]
Low Yield Competing side reactions; catalyst deactivation over time.Optimize catalyst loading (typically 1-5 mol %). Ensure anhydrous conditions, as water can interfere.[17]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid Chloride

This protocol involves the conversion of 5-hexynoic acid to its corresponding acid chloride, followed by a reaction with dimethylamine.

Materials:

  • 5-hexynoic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Dimethylamine (2.0 M solution in THF)

  • Triethylamine (TEA), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 5-hexynoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic drop of DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour. The reaction is complete when gas evolution ceases.

  • In a separate flask, cool a solution of dimethylamine in THF (2.5 eq) and triethylamine (3.0 eq) in DCM to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the dimethylamine solution via cannula.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol describes a typical copper-free coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Triethylamine (TEA), anhydrous and degassed

  • Toluene, anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene and triethylamine via syringe.

  • Add this compound (1.2 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir under argon.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

  • Rinse the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the desired coupled product.

Visualizations

TroubleshootingWorkflow start Reaction Failure (Low Yield / No Product) check_sm Analyze Crude Reaction Mixture (TLC, LCMS, NMR) start->check_sm sm_unreacted Starting Materials Unchanged? check_sm->sm_unreacted side_products Side Products or Decomposition? sm_unreacted->side_products No inactive Problem: Inactive Reagents / Catalyst - Check reagent quality - Verify catalyst activity - Ensure anhydrous/anaerobic conditions sm_unreacted->inactive Yes decomposition Problem: Decomposition - Lower temperature - Check for air/moisture sensitivity - Use protecting groups side_products->decomposition Yes, decomposition side_reaction Problem: Competing Side Reaction - Identify side product - Adjust stoichiometry - Change catalyst/reagents to suppress side reaction side_products->side_reaction Yes, specific side products conditions Problem: Reaction Conditions - Increase temperature - Change solvent - Increase reaction time inactive->conditions end Reaction Optimized conditions->end decomposition->end side_reaction->end

Caption: A logical workflow for troubleshooting common reaction failures.

ReactionPathways cluster_desired Desired Pathway: Sonogashira Coupling cluster_side Side Reaction: Glaser Homo-Coupling Ynamide R-C≡C-H (Ynamide) Pd_cat Pd(0) Catalyst Cu(I), Base Ynamide->Pd_cat ArX Ar-X (Aryl Halide) ArX->Pd_cat Product R-C≡C-Ar (Cross-Coupled Product) Pd_cat->Product Ynamide2 2 x R-C≡C-H (Ynamide) Cu_O2 Cu(I) Catalyst O₂ (Oxygen) Ynamide2->Cu_O2 Dimer R-C≡C-C≡C-R (Homo-coupled Dimer) Cu_O2->Dimer

Caption: Competing Sonogashira and Glaser coupling reaction pathways.

Parameters Yield Reaction Yield Catalyst Catalyst System (Pd Source, Ligand) Yield->Catalyst depends on Solvent Solvent Yield->Solvent depends on Base Base Yield->Base depends on Temp Temperature Yield->Temp depends on Catalyst->Solvent Catalyst->Base Purity Reagent Purity (Anhydrous/Anaerobic) Catalyst->Purity Solvent->Purity Base->Purity Temp->Solvent

Caption: Interdependency of key parameters affecting reaction outcomes.

References

Technical Support Center: N,N-dimethylhex-5-ynamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethylhex-5-ynamide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of ynamides, including this compound, is the copper-catalyzed cross-coupling reaction between a terminal alkyne and an amide. In this case, the reaction would involve hex-5-yne and N,N-dimethylformamide (DMF) or a related dimethylamide source in the presence of a copper catalyst. Another plausible route is the reaction of hex-5-ynoyl chloride with dimethylamine.

Q2: What are the most common byproducts I should expect?

The byproduct profile can vary depending on the synthetic route chosen. However, common impurities include:

  • Unreacted Starting Materials: Residual hex-5-yne, hex-5-ynoic acid, or N,N-dimethylformamide.

  • Homocoupled Diyne: Dimerization of the terminal alkyne, hex-5-yne, can occur to form 1,7-octadiyne. This is a common side reaction in reactions involving terminal alkynes.[1][2][3]

  • Dimethylamine Hydrochloride: If using an acyl chloride route with dimethylamine, this salt is a common byproduct.[4]

  • Hydrolysis Products: Hydrolysis of the starting acyl chloride (to hex-5-ynoic acid) or the final ynamide product can occur if moisture is present in the reaction.[5][6]

Q3: My reaction yield is very low. What are the common causes?

Low yields in ynamide synthesis can often be attributed to several factors.[7][8] Key areas to investigate include:

  • Reagent Purity: The purity of starting materials, especially the terminal alkyne and the amide source, is crucial. Impurities can interfere with the catalytic cycle.

  • Solvent and Atmosphere: The reaction is often sensitive to moisture and oxygen. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: The copper catalyst's activity can be diminished by impurities or improper handling.

  • Reaction Temperature: The reaction temperature may need to be optimized. Side reactions like alkyne dimerization can be favored at higher temperatures.[9]

  • Inefficient Workup: The product may be lost during the extraction or purification steps.

Troubleshooting Guides

Issue 1: Presence of a Non-polar Impurity in the Final Product

Symptom: After purification, NMR or GC-MS analysis shows a significant peak corresponding to a non-polar byproduct.

Possible Cause: The most likely non-polar byproduct is the homocoupled diyne (1,7-octadiyne) from the dimerization of hex-5-yne.[1][10]

Troubleshooting Steps:

  • Reaction Conditions:

    • Lower the reaction temperature to disfavor the dimerization side reaction.

    • Ensure a slow addition of the terminal alkyne to the reaction mixture to maintain a low concentration of the alkyne, which can suppress dimerization.

  • Purification:

    • Column Chromatography: This is the most effective method for separating the non-polar diyne from the more polar ynamide product. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/hexane) should provide good separation.[11]

    • Recrystallization: If the ynamide is a solid, recrystallization from a suitable solvent system may effectively remove the less crystalline diyne impurity.[12][13]

Issue 2: Presence of Water-Soluble Impurities After Workup

Symptom: The crude product is contaminated with significant amounts of water-soluble materials, such as dimethylamine hydrochloride.[4]

Possible Cause: This is common when using an acyl chloride precursor with dimethylamine. The hydrochloride salt of the excess amine is formed as a byproduct.

Troubleshooting Steps:

  • Aqueous Workup:

    • Perform a thorough aqueous wash of the organic layer during extraction. Washing with a dilute base solution (e.g., saturated sodium bicarbonate) will neutralize the hydrochloride salt and help remove the free amine into the aqueous layer.

    • Follow with a brine wash to remove residual water from the organic layer.

  • Solvent Extraction:

    • In some cases, specific solvents can be used to selectively extract the amine salt. For instance, chloroform has been used to dissolve dimethylamine hydrochloride while leaving other components behind.[14][15]

Issue 3: Product Decomposition on Silica Gel Column

Symptom: Significant loss of the desired this compound product during silica gel column chromatography, or the appearance of new, more polar spots on TLC.

Possible Cause: Ynamides can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[16]

Troubleshooting Steps:

  • Neutralized Silica Gel:

    • Deactivate the silica gel by treating it with a base, such as triethylamine. This can be done by adding a small percentage of triethylamine (e.g., 1%) to the eluent system.[17]

  • Alternative Stationary Phases:

    • Consider using a less acidic stationary phase, such as neutral alumina or a functionalized silica gel (e.g., amine-functionalized silica).[17]

  • Rapid Purification:

    • Minimize the time the compound spends on the column by using flash column chromatography with slightly higher pressure to speed up the elution.[11]

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Reaction Yield 40-80%Highly dependent on substrate, catalyst, and reaction conditions. Lower yields are common during initial optimizations.[18]
Homocoupled Diyne Byproduct 5-20%Can be higher with elevated temperatures and high alkyne concentrations.[9]
Dimethylamine HCl Byproduct Stoichiometric to excess amineDirectly related to the amount of excess dimethylamine used in the reaction.
Silica Gel Loading 1-5% of silica gel weightOverloading the column can lead to poor separation.
Eluent for Column Chromatography 10-50% Ethyl Acetate in HexaneThis is a starting point and should be optimized based on TLC analysis.

Experimental Protocols

General Protocol for Copper-Catalyzed Synthesis of this compound:

  • To an oven-dried flask under an inert atmosphere (N2 or Ar), add a copper salt (e.g., CuI, 5 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%), and a base (e.g., K3PO4, 2 equivalents).

  • Add dry toluene as the solvent, followed by N,N-dimethylformamide (1.2 equivalents).

  • Add hex-5-yne (1 equivalent) dropwise to the stirred mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Combine Cu Catalyst, Ligand, Base, and Solvent add_dmf Add N,N-Dimethylformamide reagents->add_dmf add_alkyne Add Hex-5-yne add_dmf->add_alkyne heat Heat and Stir (Monitor by TLC/GC-MS) add_alkyne->heat quench Quench with Aq. NH4Cl heat->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_byproducts Byproduct Identity cluster_solutions Potential Solutions start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Atmosphere, Solvent) start->check_conditions analyze_byproducts Identify Byproducts (NMR, GC-MS) start->analyze_byproducts non_polar Non-polar Impurity (e.g., Homocoupled Diyne) analyze_byproducts->non_polar polar_salt Polar/Salt Impurity (e.g., Amine HCl) analyze_byproducts->polar_salt decomposition Decomposition Products analyze_byproducts->decomposition optimize_purification Optimize Column Chromatography non_polar->optimize_purification adjust_workup Modify Aqueous Workup polar_salt->adjust_workup neutralize_silica Use Neutralized Silica or Alumina decomposition->neutralize_silica

Caption: Troubleshooting logic for this compound synthesis issues.

References

Technical Support Center: Synthesis of N,N-dimethylhex-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N,N-dimethylhex-5-ynamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through two primary routes:

  • Copper-Catalyzed N-Alkynylation: This is a modern and often high-yielding method for forming the N-C≡C bond. It typically involves the reaction of a suitable nitrogen nucleophile (like dimethylamine or a protected derivative) with an alkynylating agent in the presence of a copper catalyst.[1][2][3]

  • Amide Coupling of Hex-5-ynoic Acid and Dimethylamine: This is a more traditional approach where hex-5-ynoic acid is reacted with dimethylamine. To achieve good yields and avoid a preliminary acid-base reaction, this method requires the use of a coupling agent to "activate" the carboxylic acid.[4][5]

Q2: Why is direct reaction between hex-5-ynoic acid and dimethylamine often low-yielding?

A2: The direct reaction between a carboxylic acid and an amine is often inefficient because the acidic proton of the carboxylic acid is readily transferred to the basic amine. This acid-base reaction forms a salt, which is generally unreactive towards amide formation unless heated to high temperatures, which can lead to side reactions and decomposition.

Q3: What is the role of a coupling agent in the synthesis of this compound?

A3: A coupling agent activates the carboxylic acid group of hex-5-ynoic acid, making it more susceptible to nucleophilic attack by dimethylamine. The coupling agent essentially converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the formation of the amide bond under milder conditions.[4][5]

Q4: What are some common coupling reagents used for this type of reaction?

A4: A variety of coupling reagents can be used, including carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium and aminium/uronium salts like PyBOP and HATU.[5]

Q5: Are there any specific safety precautions to consider during the synthesis of this compound?

A5: Standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and handling all chemicals with care. Specific reagents may have their own hazards; for example, some coupling agents can be irritants or sensitizers. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Inefficient coupling agent. 4. Poor quality of reagents or solvents. 5. Suboptimal reaction temperature.1. Increase reaction time or temperature. 2. Use milder reaction conditions. 3. Screen different coupling agents (e.g., EDC, HATU). 4. Use freshly distilled solvents and high-purity reagents. 5. Optimize the reaction temperature; some coupling reactions are performed at 0°C to room temperature.
Presence of Unreacted Hex-5-ynoic Acid 1. Insufficient amount of coupling agent or dimethylamine. 2. Deactivation of the coupling agent by moisture.1. Use a slight excess of the coupling agent and dimethylamine. 2. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of a White Precipitate (when using DCC) The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in many organic solvents.This is expected. The DCU can be removed by filtration at the end of the reaction.
Side Reaction: Homocoupling of the Alkyne (in copper-catalyzed methods) Undesired coupling of the terminal alkyne starting material with itself.This can be influenced by the choice of copper catalyst, ligand, and base. Screening different reaction conditions, such as using a different copper source or ligand, may minimize this side reaction.[3]
Difficulty in Product Purification The product may be co-eluting with impurities during chromatography.1. Optimize the solvent system for column chromatography. 2. Consider alternative purification methods such as distillation or crystallization.

Experimental Protocols

Method 1: Amide Coupling using EDC and HOBt

This protocol is a general procedure adapted for the synthesis of this compound from hex-5-ynoic acid and dimethylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and reduce side reactions.

Materials:

  • Hex-5-ynoic acid

  • Dimethylamine (2.0 M solution in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hex-5-ynoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM.

  • Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add dimethylamine (1.2 eq, 2.0 M solution in THF) followed by DIPEA (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Parameter Typical Value
Scale 1-10 mmol
Temperature 0°C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-90%
Method 2: Copper-Catalyzed N-Alkynylation (Conceptual)

While a specific protocol for this compound via this method is not detailed in the provided search results, a general approach would involve the reaction of a dimethylamine equivalent with a hex-5-yne derivative using a copper catalyst. The following is a conceptual workflow.

Conceptual Reactants:

  • A suitable dimethylamine source (e.g., a protected amine or a salt)

  • An activated hex-5-yne derivative (e.g., 1-bromohex-5-yne)

  • Copper(I) iodide (CuI) as a catalyst

  • A suitable ligand (e.g., a diamine)

  • A base (e.g., cesium carbonate)

  • Anhydrous solvent (e.g., THF or dioxane)

General Steps:

  • Combine the dimethylamine source, base, and ligand in an anhydrous solvent under an inert atmosphere.

  • Add the copper(I) iodide catalyst.

  • Add the activated hex-5-yne derivative.

  • Heat the reaction mixture and monitor by TLC.

  • Perform an aqueous workup to remove the catalyst and salts.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow_Amide_Coupling cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Workup & Purification A 1. Dissolve Hex-5-ynoic Acid in Anhydrous DCM B 2. Add HOBt and EDC A->B C 3. Stir at RT for 15 min B->C D 4. Cool to 0°C C->D E 5. Add Dimethylamine and DIPEA D->E F 6. Stir at RT for 12-24h E->F G 7. Aqueous Workup F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I Product This compound I->Product

Caption: Experimental workflow for amide coupling synthesis.

Troubleshooting_Logic Start Low Product Yield Unreacted_Acid Unreacted Hex-5-ynoic Acid? Start->Unreacted_Acid Side_Products Significant Side Products? Unreacted_Acid->Side_Products No Sol_Unreacted_Acid Increase Coupling Agent/Amine Ensure Anhydrous Conditions Unreacted_Acid->Sol_Unreacted_Acid Yes Sol_Side_Products Optimize Reaction Conditions (Temp, Solvent) Screen Catalysts/Ligands Side_Products->Sol_Side_Products Yes Sol_General_Low_Yield Increase Reaction Time/Temp Check Reagent Quality Screen Coupling Agents Side_Products->Sol_General_Low_Yield No

Caption: Troubleshooting logic for low yield reactions.

References

"N,N-dimethylhex-5-ynamide" stability issues and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and troubleshooting for experiments involving N,N-dimethylhex-5-ynamide. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Ynamides, while more stable than their ynamine counterparts, are susceptible to degradation under certain conditions.[1][2][3] The following table summarizes potential stability issues for this compound based on general ynamide characteristics.

ParameterConditionPotential IssueRecommendation
pH Acidic (especially Brønsted acids)Hydration of the alkyne, decomposition.[4][5]Maintain neutral or slightly basic conditions. Avoid acidic workups if possible.
Basic (strong bases)Deprotonation of the terminal alkyne.Use non-nucleophilic bases if deprotonation is not the intended reaction.
Temperature Elevated temperaturesPotential for polymerization, decomposition, or rearrangement.Store at low temperatures and run reactions at the lowest effective temperature.
Moisture/Humidity Presence of waterHydrolysis, especially when heated or under acidic conditions.[5]Use anhydrous solvents and handle under an inert atmosphere (e.g., argon or nitrogen).
Light UV or prolonged light exposurePotential for photoinduced degradation or side reactions.[6]Store in amber vials or protect from light.[3]
Air/Oxygen Presence of oxygenPotential for oxidation over long-term storage.Store under an inert atmosphere.
Contaminants Residual copper salts from synthesisMay catalyze undesired side reactions.[3]Purify the ynamide carefully to remove metal contaminants.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: For long-term storage, it is recommended to store this compound at low temperatures, such as -20°C, under an inert atmosphere (argon or nitrogen) and protected from light.[3] It can be stored neat or as a solution in an anhydrous, non-polar solvent like pentane.[3]

Q2: My reaction with this compound is not working, and I suspect the starting material has degraded. How can I check its purity?

A: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The presence of impurities or degradation products can be identified by comparing the obtained spectra with a reference spectrum of the pure compound. Thin Layer Chromatography (TLC) can also be a quick method to check for the presence of multiple components.

Q3: I am observing an unexpected side product in my reaction. What could be the cause?

A: Unexpected side products can arise from several sources. If your reaction is run at an elevated temperature, a 1,3-sulfonyl shift (if applicable to your substrate) or other thermal rearrangements could occur.[7] If your reaction conditions are acidic, you might be observing hydration of the alkyne.[5] Residual copper from the synthesis of the ynamide can also catalyze side reactions.[3] Consider purifying your ynamide starting material and carefully controlling the reaction temperature and pH.

Q4: Can I purify this compound using silica gel chromatography?

A: Yes, many ynamides are stable enough to be purified by silica gel chromatography.[1] However, it is crucial to use a non-acidic eluent system and to minimize the time the compound spends on the column to reduce the risk of degradation.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general method to evaluate the stability of this compound under various conditions.

Materials:

  • This compound

  • Anhydrous solvents (e.g., acetonitrile, THF, dichloromethane)

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Internal standard (e.g., dodecane or another inert compound with a distinct NMR signal)

  • NMR tubes

  • Constant temperature bath

  • UV lamp

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and an internal standard in a chosen anhydrous solvent.

  • Condition Setup:

    • pH Stability: Aliquot the stock solution into separate vials. Add an equal volume of the respective pH buffer to each vial.

    • Thermal Stability: Aliquot the stock solution into NMR tubes. Place the tubes in constant temperature baths set to different temperatures (e.g., 25°C, 40°C, 60°C).

    • Photostability: Aliquot the stock solution into NMR tubes. Expose the tubes to a UV lamp, while keeping a control sample in the dark.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by ¹H NMR spectroscopy.

  • Data Interpretation: Determine the concentration of this compound at each time point by integrating its characteristic peaks relative to the internal standard. Plot the concentration versus time to determine the degradation rate under each condition.

Visualizations

Troubleshooting Workflow for this compound Reactions

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during reactions with this compound.

TroubleshootingWorkflow start Reaction Failure or Unexpected Outcome check_purity Check Purity of This compound (NMR, TLC, MS) start->check_purity is_pure Is the Starting Material Pure? check_purity->is_pure purify Purify Ynamide (Chromatography) is_pure->purify No check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) is_pure->check_conditions Yes rerun Re-run Experiment purify->rerun is_anhydrous Are Solvents Anhydrous and Atmosphere Inert? check_conditions->is_anhydrous dry_solvents Dry Solvents and Use Inert Atmosphere is_anhydrous->dry_solvents No check_temp_ph Evaluate Temperature and pH is_anhydrous->check_temp_ph Yes dry_solvents->rerun is_temp_ph_optimal Is Temperature and pH Optimal for Ynamide Stability? check_temp_ph->is_temp_ph_optimal adjust_temp_ph Adjust Temperature and/or pH is_temp_ph_optimal->adjust_temp_ph No check_reagents Examine Other Reagents (Acids, Bases, Metals) is_temp_ph_optimal->check_reagents Yes adjust_temp_ph->rerun incompatible_reagents Are Reagents Incompatible? check_reagents->incompatible_reagents replace_reagents Replace or Purify Incompatible Reagents incompatible_reagents->replace_reagents Yes success Successful Reaction incompatible_reagents->success No, all compatible replace_reagents->rerun rerun->start

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Synthesis of N,N-dimethylhex-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N,N-dimethylhex-5-ynamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am observing very low to no yield of the desired this compound product. What are the potential causes and solutions?

A1: Low or no product yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:

  • Inadequate Deprotonation of the Amide: The nitrogen of N,N-dimethylacetamide is not sufficiently nucleophilic to directly attack the alkyne. It requires deprotonation to form the corresponding amide anion.

    • Solution: Ensure you are using a strong enough base to deprotonate the amide. Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are typically effective. Verify the quality and activity of your base.

  • Poor Quality of Reagents or Solvents: The presence of moisture or impurities in your reagents or solvents can quench the strong base or interfere with the catalyst.

    • Solution: Use freshly distilled and anhydrous solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Inactivity: If you are employing a copper-catalyzed reaction, the copper source might be oxidized or the ligand may not be effective.

    • Solution: Use a fresh source of the copper catalyst, such as copper(I) iodide (CuI). Ensure the ligand, if used, is pure and added in the correct stoichiometry.

  • Incorrect Reaction Temperature: Ynamide syntheses can be sensitive to temperature. The reaction may be too slow at low temperatures or decomposition of the product/reactants could occur at high temperatures.

    • Solution: Optimize the reaction temperature. Start with conditions reported for similar terminal ynamide syntheses and then systematically vary the temperature.

Q2: My reaction is producing a significant amount of side products, complicating the purification of this compound. What are these side products and how can I minimize them?

A2: The formation of side products is a frequent challenge. Common side products and mitigation strategies are outlined below:

  • Homocoupling of the Terminal Alkyne: A common side reaction is the Glaser-type homocoupling of 5-hexyne, leading to the formation of 1,7-dodecadiyne.

    • Solution: This is often promoted by the presence of oxygen when using copper catalysts. Ensure your reaction is thoroughly deoxygenated by bubbling an inert gas through the solvent and maintaining an inert atmosphere. Adding a reducing agent in trace amounts can sometimes help.

  • β-Elimination Products: If using a halo-alkyne as the starting material, elimination to form a diene can occur, especially with sterically hindered or strong, non-nucleophilic bases.

    • Solution: Use a nucleophilic base or carefully control the reaction temperature and addition rate of the base.

  • Isomerization of the Alkyne: The terminal alkyne may isomerize to an internal alkyne under certain basic conditions, which will not react to form the desired ynamide.

    • Solution: Avoid excessively high temperatures and prolonged reaction times with strong bases.

Q3: The reaction appears to be incomplete, with a significant amount of starting material remaining even after extended reaction times. How can I drive the reaction to completion?

A3: Incomplete conversion can be addressed by considering the following:

  • Insufficient Reagent Stoichiometry: An inadequate amount of the base or the coupling partner can lead to unreacted starting material.

    • Solution: While a slight excess of the amide is common, ensure the stoichiometry of your limiting reagent is accurate. For challenging reactions, a modest increase in the excess of the other reagents might be necessary.

  • Reaction Time: The reaction may simply be slow under your current conditions.

    • Solution: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS). If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Solution: Solvents like DMF or DMSO can often accelerate coupling reactions compared to less polar solvents like THF or dioxane.[1] However, be mindful that solvents can also influence side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: One of the most prevalent and robust methods for the synthesis of ynamides is the copper-catalyzed cross-coupling reaction.[2] This typically involves the reaction of a terminal alkyne (5-hexyne) with an amide (N,N-dimethylacetamide) in the presence of a copper(I) catalyst and a suitable base. Transition-metal-free methods using hypervalent iodine reagents or strong bases are also reported but may have a more limited substrate scope.[1][3]

Q2: How can I purify the final this compound product?

A2: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective. The polarity of the eluent can be adjusted based on the polarity of any impurities. It is important to handle the purified ynamide with care, as they can be sensitive to acid and heat.

Q3: What are the stability and storage considerations for this compound?

A3: Ynamides are generally more stable than their ynamine counterparts but can still be sensitive.[3] They are susceptible to hydrolysis in the presence of acid. For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere.[4]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety practices should be followed. The use of strong bases like NaH requires careful handling under an inert atmosphere to avoid reaction with moisture. Solvents like DMF and DMSO have specific handling and disposal requirements. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Ynamide Synthesis

ParameterMethod A: Copper-Catalyzed CouplingMethod B: Transition-Metal-Free
Alkyne Source 5-hexyne1-chloro-hex-5-yne
Amide Source N,N-dimethylacetamideN,N-dimethylacetamide
Catalyst CuI (10 mol%)None
Base K3PO4 or Cs2CO3NaH
Solvent Toluene or DioxaneDMF or DMSO
Temperature 80-110 °C60-80 °C
Typical Yield 60-85%50-75%

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Experimental Protocols

Key Experiment: Copper-Catalyzed Synthesis of this compound

This protocol is a representative example based on established methods for ynamide synthesis.[2][5]

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylacetamide (1.2 equivalents), copper(I) iodide (0.1 equivalents), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Addition of Reagents: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes. Add 5-hexyne (1.0 equivalent) followed by the base (e.g., potassium phosphate, 2.0 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Experimental_Workflow setup 1. Reaction Setup (Flask, Stir Bar, Condenser) inert 2. Inert Atmosphere (Argon/Nitrogen Purge) setup->inert reagents 3. Reagent Addition (Solvent, Amide, Catalyst, Ligand, Alkyne, Base) inert->reagents reaction 4. Reaction (Heating and Stirring) reagents->reaction workup 5. Aqueous Workup (Quenching and Extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield? cause1 Inadequate Deprotonation start->cause1 Yes cause2 Poor Reagent Quality start->cause2 Yes cause3 Catalyst Inactivity start->cause3 Yes solution1 Use Stronger/Fresh Base cause1->solution1 solution2 Use Anhydrous Reagents/Solvents cause2->solution2 solution3 Use Fresh Catalyst/Ligand cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: N,N-dimethylhex-5-ynamide Catalyst Selection and Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethylhex-5-ynamide. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for reactions involving this compound?

A1: this compound, as a terminal ynamide, is highly versatile and can be activated by a range of transition metal catalysts. The choice of catalyst is crucial and depends on the desired transformation. Commonly employed catalysts include complexes of gold, copper, palladium, and rhodium.[1][2] Gold catalysts are particularly prevalent due to their ability to activate the alkyne moiety towards nucleophilic attack.[3][4][5] Copper catalysts are often used in coupling reactions and cycloadditions.[6][7][8][9]

Q2: I am not getting any product in my gold-catalyzed reaction with this compound. What are the potential causes and solutions?

A2: Failure of a gold-catalyzed reaction can stem from several factors. Firstly, ensure the gold catalyst is active; catalysts like IPrAuNTf2 have shown superior activity in some ynamide reactions.[3][4] The counterion of the gold(I) catalyst can also significantly impact its reactivity.[10] Secondly, the reaction conditions are critical. Gold-catalyzed ynamide reactions are often sensitive to temperature and solvent. Optimization of these parameters may be necessary. For instance, some reactions benefit from heating (e.g., 60 °C), while others proceed at room temperature.[11] The presence of additives, such as molecular sieves, can also be beneficial by removing trace amounts of water.[11] Finally, consider the stability of your starting materials and reagents under the reaction conditions.

Q3: How can I control the regioselectivity in reactions with this compound?

A3: The inherent electronic properties of the ynamide functionality, with the nitrogen atom polarizing the triple bond, typically lead to nucleophilic attack at the α-carbon.[1][2][12] However, several strategies can be employed to influence or reverse this regioselectivity.[13] The choice of catalyst and ligands is a primary factor. For example, in copper-catalyzed hydroarylation, coordination of the catalyst to the amide oxygen can direct the regioselectivity of the addition.[14] The nature of the nucleophile and the reaction mechanism (e.g., radical vs. ionic) also play a significant role in determining the regiochemical outcome.

Troubleshooting Guides

Problem: Low Yield in Copper-Catalyzed Cycloaddition
Symptom Possible Cause Troubleshooting Steps
Low or no product formation. Inactive or poisoned catalyst.- Use a fresh batch of the copper catalyst (e.g., CuI, Cu(CH3CN)4PF6).- Ensure all glassware is scrupulously clean and dry.- Pre-treat the reaction mixture with a scavenger resin to remove potential catalyst poisons.
Unfavorable reaction kinetics.- Increase the reaction temperature in increments of 10 °C.- Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).- Screen different solvents to find one that better solubilizes all components and promotes the reaction.
Substrate decomposition.- Monitor the reaction by TLC or LC-MS to check for the disappearance of starting material and the formation of byproducts.- If decomposition is observed, try running the reaction at a lower temperature or for a shorter duration.
Formation of multiple products. Lack of selectivity.- Screen different chiral ligands if an asymmetric reaction is desired.[7]- Vary the solvent polarity to influence the reaction pathway.- Adjust the rate of addition of one of the reactants.
Problem: Poor Reproducibility in Gold-Catalyzed Reactions
Symptom Possible Cause Troubleshooting Steps
Inconsistent yields between batches. Sensitivity to air or moisture.- Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled and degassed solvents.- Add molecular sieves to the reaction mixture.[11]
Variability in catalyst activity.- Purchase the catalyst from a reputable supplier or synthesize and characterize it carefully.- Store the catalyst under an inert atmosphere and away from light.
Trace impurities in starting materials.- Purify the this compound and other reactants by column chromatography or distillation before use.- Ensure the absence of residual base or acid from previous synthetic steps.

Experimental Protocols

Representative Protocol for a Gold-Catalyzed Intermolecular Amination-Initiated Aza-Nazarov Cyclization

This protocol is adapted from a general procedure for the synthesis of 2-aminopyrroles and can be used as a starting point for reactions with this compound.[11]

  • To an oven-dried screw-cap vial, add the gold catalyst (e.g., IPrAuNTf2, 5 mol%).

  • Add 3 Å molecular sieves (100 mg).

  • Add the en-ynamide substrate (1.0 equiv).

  • Add the benzyl azide (1.2 equiv).

  • Add the solvent (e.g., DCE, 0.1 M).

  • Seal the vial and heat the reaction mixture at 60 °C for 48 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Gold Catalyst (e.g., IPrAuNTf2) prep2 Add Molecular Sieves prep1->prep2 prep3 Add this compound prep2->prep3 prep4 Add Co-reactant prep3->prep4 prep5 Add Solvent prep4->prep5 react Heat at Optimized Temperature prep5->react workup1 Cool to RT react->workup1 workup2 Filter workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product Isolated Product workup4->product

Caption: General experimental workflow for a catalyzed reaction of this compound.

troubleshooting_logic start Low/No Product Yield q1 Is the catalyst active? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reaction conditions optimized? a1_yes->q2 sol1 Use fresh catalyst Ensure inert conditions a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is starting material stable? a2_yes->q3 sol2 Screen temperature, solvent, and concentration a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Successful Reaction a3_yes->end sol3 Monitor for decomposition Adjust conditions (e.g., lower temp) a3_no->sol3

Caption: A logical troubleshooting guide for optimizing reaction yield.

signaling_pathway ynamide This compound activated_complex Activated Ynamide-Catalyst Complex ynamide->activated_complex catalyst Transition Metal Catalyst (e.g., Au(I), Cu(I)) catalyst->activated_complex intermediate Reaction Intermediate activated_complex->intermediate Nucleophilic Attack nucleophile Nucleophile nucleophile->intermediate product Final Product intermediate->product catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst

Caption: Generalized catalytic cycle for this compound activation.

References

Solvent effects on "N,N-dimethylhex-5-ynamide" reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethylhex-5-ynamide. The information is designed to address specific issues that may be encountered during experiments, with a focus on the critical role of solvent effects on reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity patterns of this compound?

A1: this compound is an electron-rich alkyne due to the electron-donating dimethylamino group. This polarization of the carbon-carbon triple bond makes the α-carbon electrophilic and the β-carbon nucleophilic. Consequently, it readily participates in a variety of reactions, including:

  • Cycloaddition Reactions: Such as [2+2], [3+2], and [4+2] cycloadditions to form various heterocyclic and carbocyclic structures.

  • Transition-Metal-Catalyzed Reactions: It is an excellent substrate for reactions catalyzed by copper, rhodium, gold, and palladium, leading to the formation of complex nitrogen-containing molecules.[1][2]

  • Hydrofunctionalization: Addition of H-X across the triple bond (e.g., hydroboration, hydroacylation) to stereoselectively form substituted enamides.

Q2: How does the choice of solvent affect the stability of this compound?

A2: While this compound is more stable than corresponding ynamines, its stability can be influenced by the solvent. Protic solvents, especially in the presence of acid or base, can lead to hydrolysis of the ynamide to the corresponding amide. For long-term storage, it is recommended to keep the compound in a cool, dry place, and for reactions, anhydrous aprotic solvents are generally preferred.

Q3: I am not seeing any reaction with my this compound. What are some common reasons for lack of reactivity?

A3: Lack of reactivity can stem from several factors:

  • Inappropriate Solvent: The solvent may not be suitable for the specific reaction type. For example, a non-polar solvent might not be effective for a reaction that proceeds through a polar intermediate.

  • Catalyst Inactivity: If using a transition-metal-catalyzed reaction, ensure the catalyst is active and not poisoned.

  • Low Reaction Temperature: Some reactions, such as certain cycloadditions, may require elevated temperatures to overcome the activation energy.

  • Steric Hindrance: The N,N-dimethyl group can impart some steric bulk, which might hinder the approach of reactants.

Troubleshooting Guides

Issue 1: Low Yield in a Transition-Metal-Catalyzed Cross-Coupling Reaction
Possible Cause Troubleshooting Step
Suboptimal Solvent The polarity and coordinating ability of the solvent can significantly impact the catalytic cycle. Perform a solvent screen with a range of aprotic solvents of varying polarity.
Ligand Dissociation/Decomposition The solvent can affect the stability of the metal-ligand complex. Consider using a more coordinating solvent to stabilize the active catalytic species.
Poor Solubility of Reactants Ensure all reactants are fully dissolved at the reaction temperature. If solubility is an issue, switch to a solvent with better solvating power for your specific substrates.
Catalyst Deactivation Traces of water or other impurities can deactivate the catalyst. Use freshly distilled, anhydrous solvents and inert atmosphere techniques.
Issue 2: Poor Regio- or Stereoselectivity in a Cycloaddition Reaction
Possible Cause Troubleshooting Step
Solvent Polarity The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting selectivity. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).
Lewis Acidity/Basicity of Solvent Solvents with Lewis acidic or basic properties can interact with the reactants or intermediates, altering the selectivity.
Reaction Temperature Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

Quantitative Data on Solvent Effects

The following tables summarize representative data from the literature on solvent effects in reactions involving ynamides. While not specific to this compound, they provide a strong indication of how solvent choice can influence reaction outcomes.

Table 1: Solvent Effects on the Yield of Copper-Catalyzed Hydroboration of an N-sulfonyl Ynamide [3]

SolventYield (%)
Chlorobenzene 82
Toluene75
Dioxane68
THF65
DCE55
Acetonitrile40
DMF35
DMSO<10

Table 2: Solvent Effects on the Yield of a [4+2] Cycloaddition of a Carbazole-Alkyne

SolventYield (%)
Acetonitrile 37
Dichloromethane20
Toluene15
THF10
Methanol0

Experimental Protocols

General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the organic azide (1.1 equiv.), and a copper(I) source (e.g., CuI, 5 mol%).

  • Add the chosen anhydrous solvent (e.g., THF, toluene, or a mixture).

  • If required, add a ligand (e.g., a tertiary amine like triethylamine, 10 mol%).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for a Rhodium-Catalyzed Hydroacylation
  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the rhodium catalyst (e.g., [Rh(COD)Cl]₂, 2.5 mol%) and a suitable phosphine ligand (e.g., PPh₃, 10 mol%).

  • Add the chosen anhydrous, degassed solvent (e.g., toluene, THF).

  • Add the aldehyde (1.2 equiv.) and this compound (1.0 equiv.).

  • Seal the vessel and heat the reaction mixture to the desired temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow_for_Solvent_Screening cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis cluster_optimization Optimization start Start: Define Reaction (e.g., Cu-catalyzed coupling) reactants Prepare Reactants: - this compound - Coupling Partner - Catalyst & Ligand start->reactants setup Set up Parallel Reactions in Different Solvents: - Toluene - THF - Acetonitrile - Dichloromethane - DMF reactants->setup run Run Reactions under Identical Conditions (Temp, Time, Concentration) setup->run monitor Monitor Reaction Progress (TLC, LC-MS, GC) run->monitor analyze Analyze Results: - Yield - Selectivity - Byproducts monitor->analyze optimize Select Optimal Solvent and Further Optimize (Temperature, Concentration) analyze->optimize end End: Optimized Protocol optimize->end

Caption: A typical experimental workflow for solvent screening to optimize a reaction involving this compound.

Troubleshooting_Logic start Problem: Low Yield or Poor Selectivity q_solvent Was a solvent screen performed? start->q_solvent a_no_solvent Action: Perform a solvent screen with a range of polarities (e.g., Toluene, THF, ACN, DCM) q_solvent->a_no_solvent No q_temp Is the reaction temperature optimized? q_solvent->q_temp Yes a_no_solvent->q_temp a_temp Action: Vary the temperature. Lower T for selectivity, Higher T for reactivity. q_temp->a_temp No q_catalyst Is a catalyst used? Is it active? q_temp->q_catalyst Yes a_temp->q_catalyst a_catalyst Action: Use a fresh catalyst/ ligand. Ensure anhydrous and inert conditions. q_catalyst->a_catalyst Yes end Resolution: Improved Reaction Outcome q_catalyst->end No a_catalyst->end

Caption: A logical troubleshooting guide for addressing common issues in reactions with this compound.

References

Technical Support Center: N,N-dimethylhex-5-ynamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the scale-up synthesis of N,N-dimethylhex-5-ynamide. The information is intended for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A common and effective method is the amide coupling reaction between hex-5-ynoic acid and dimethylamine. This is typically achieved using a suitable coupling agent and a non-nucleophilic base in an appropriate aprotic solvent.

Q2: How do I select the appropriate amide coupling reagent for scale-up?

The choice of coupling reagent is critical for a successful scale-up and depends on factors like cost, safety, and ease of byproduct removal.

  • Carbodiimides (e.g., EDC, DCC): EDC is often preferred for scale-up over DCC because its urea byproduct is water-soluble, simplifying purification.

  • Phosphonium Reagents (e.g., PyBOP, T3P®): T3P® (Propylphosphonic Anhydride) is an excellent choice for scale-up as its byproducts are water-soluble and easily removed. It is also known for high yields and low epimerization risk.

  • Uronium/Aminium Reagents (e.g., HATU, HBTU): While highly effective, these reagents are often more expensive and are typically used for smaller-scale or more challenging couplings.

Q3: What are the critical process parameters to monitor during the reaction?

The most critical parameters to control are:

  • Temperature: Amide bond formation is often exothermic. Maintain strict temperature control to prevent side reactions and ensure safety.

  • Stoichiometry: Precise control of the stoichiometry of the coupling agent and base is necessary to drive the reaction to completion and minimize side products.

  • Mixing: Ensure efficient mixing to maintain homogeneity, especially during the addition of reagents, to avoid localized "hot spots" or high concentrations.

Q4: What are common challenges during the work-up and purification of this compound?

  • Byproduct Removal: The primary challenge is often the removal of the coupling agent byproducts. For example, the dicyclohexylurea (DCU) byproduct from DCC is notoriously difficult to remove due to its low solubility in most solvents.

  • Emulsion Formation: During aqueous work-up, emulsions can form, complicating phase separation.

  • Product Isolation: As a relatively small and potentially polar molecule, this compound might be challenging to crystallize. Distillation or chromatographic purification may be necessary, which can be less desirable for large-scale operations.

Q5: Are there any specific safety concerns associated with the terminal alkyne group?

Yes, terminal alkynes can pose safety risks. They can form explosive metal acetylides, particularly with copper, silver, and mercury. Ensure that all reactors and equipment are free from these metals. Additionally, the terminal C-H bond is weakly acidic and can react with strong bases.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive coupling reagent or starting material.Verify the quality and purity of hex-5-ynoic acid and the coupling reagent. Use a freshly opened bottle of the coupling agent if possible.
Insufficient activation of the carboxylic acid.Increase the amount of coupling agent or base. Ensure the reaction temperature is appropriate for the chosen reagent.
Incomplete Reaction Poor solubility of reagents.Choose a solvent in which all reactants are fully soluble (e.g., DCM, THF, or DMF).
Insufficient reaction time or temperature.Monitor the reaction by TLC or LCMS. If the reaction has stalled, consider a moderate increase in temperature or extending the reaction time.
Difficult Byproduct Removal Use of DCC as a coupling agent.Filter the reaction mixture to remove the precipitated DCU. If DCU remains, consider a solvent wash (e.g., with a minimal amount of cold DCM) or switch to a reagent with a water-soluble byproduct like EDC or T3P®.
Product Fails to Crystallize The product is an oil at room temperature or contains impurities.Purify the product by column chromatography or distillation. If impurities are the issue, re-evaluate the work-up procedure to better remove them.
Alkyne-Related Side Products Isomerization or oligomerization of the alkyne.Avoid high temperatures and strongly basic conditions. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Data Summary: Amide Coupling Conditions

The following table summarizes typical conditions for various coupling reagents. The optimal conditions for your specific process may vary and require optimization.

Coupling Reagent Typical Solvent Base Temperature (°C) Key Advantages Scale-Up Considerations
EDC·HCl DCM, DMFDIPEA, NMM0 to 25Water-soluble urea byproduct.Cost-effective, good for scale-up.
DCC DCM, THFDMAP (cat.)0 to 25Inexpensive.Insoluble DCU byproduct is difficult to remove.
T3P® EtOAc, MeCNPyridine, DIPEA0 to 50Water-soluble byproducts, high yield.Excellent for scale-up, low epimerization.
HATU DMF, NMPDIPEA, 2,4,6-Collidine0 to 25High efficiency for difficult couplings.Higher cost, often used for smaller scales.

Detailed Experimental Protocol

Synthesis of this compound using EDC

  • Preparation: To a clean, dry, and inerted reactor, add hex-5-ynoic acid (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of acid).

  • Reagent Addition: Cool the solution to 0 °C. Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) followed by N,N'-dimethyl-4-aminopyridine (DMAP, 0.05 eq).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Amine Addition: Stir the mixture at 0 °C for 20 minutes. Then, add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up: Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or vacuum distillation to obtain this compound.

Visualizations

G cluster_0 Step 1: Raw Materials cluster_1 Step 2: Amide Coupling Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product A Hex-5-ynoic Acid C Reactor Charge: - Hex-5-ynoic Acid - Solvent (e.g., DCM) A->C B Dimethylamine E Addition of Dimethylamine B->E D Addition of Coupling Reagent (e.g., EDC) and Base (e.g., DIPEA) C->D D->E F Reaction Monitoring (TLC/LCMS) E->F G Aqueous Wash F->G H Phase Separation G->H I Drying & Solvent Removal H->I J Purification (Chromatography/Distillation) I->J K This compound J->K

Caption: Synthetic workflow for this compound.

G Start Low Yield Observed Check_Purity Are starting materials pure? Start->Check_Purity Check_Stoichiometry Is stoichiometry correct? Check_Purity->Check_Stoichiometry Yes Sol_Purity Solution: Use pure, fresh reagents. Check_Purity->Sol_Purity No Check_Temp Was temperature controlled? Check_Stoichiometry->Check_Temp Yes Sol_Stoichiometry Solution: Recalculate and re-weigh reagents carefully. Check_Stoichiometry->Sol_Stoichiometry No Check_Time Was reaction time sufficient? Check_Temp->Check_Time Yes Sol_Temp Solution: Improve cooling and monitor internal temp. Check_Temp->Sol_Temp No Sol_Time Solution: Extend reaction time and monitor by LCMS. Check_Time->Sol_Time No End Yield Improved Check_Time->End Yes Sol_Purity->End Sol_Stoichiometry->End Sol_Temp->End Sol_Time->End

Technical Support Center: Purification of N,N-dimethylhex-5-ynamide Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N,N-dimethylhex-5-ynamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my this compound reaction mixture?

A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. A common method for synthesizing this compound is the coupling of hex-5-ynoic acid with dimethylamine. In this case, you can expect the following impurities:

  • Unreacted Starting Materials: Hex-5-ynoic acid and excess dimethylamine (or its corresponding salt).

  • Coupling Agent Byproducts: If you are using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), you will have byproducts such as dicyclohexylurea (DCU) or the corresponding urea from EDC.[1][2][3]

  • Side-Reaction Products: Depending on the reaction conditions, you might observe side products arising from the degradation of starting materials or reagents.

  • Solvent Residues: Residual solvents used in the reaction or work-up procedures.

Q2: My crude product is an oil/solid, and I see multiple spots on my Thin Layer Chromatography (TLC). How do I choose the best purification method?

A2: The choice of purification method depends on the nature of the impurities and the scale of your reaction. Here are some common techniques:

  • Extraction: An initial acid-base extraction is highly effective for removing unreacted hex-5-ynoic acid and dimethylamine. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove the basic dimethylamine, and a subsequent wash with a dilute base solution (e.g., saturated NaHCO3) will remove the acidic hex-5-ynoic acid.

  • Filtration: If you used DCC as a coupling agent, the byproduct dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by simple filtration.[2]

  • Column Chromatography: This is the most versatile method for separating your desired product from a mixture of impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective for purifying this compound.

  • Distillation: If your product is a thermally stable liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be an option.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Q3: I performed a column chromatography, but my product fractions are still impure. What could be the problem?

A3: Several factors could lead to impure fractions after column chromatography:

  • Improper Solvent System: The polarity of your eluent might be too high, causing your product and impurities to co-elute. Try optimizing the solvent system using TLC with various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether).

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Column Packing Issues: An improperly packed column with cracks or channels will result in poor separation. Ensure your silica gel is packed uniformly.

  • Sample Application: Applying the sample in a large volume of solvent can broaden the initial band and lead to poor resolution. Dissolve your sample in a minimal amount of the eluent or a more volatile solvent and apply it carefully to the top of the column.

Q4: How can I remove the dicyclohexylurea (DCU) byproduct from my reaction?

A4: Dicyclohexylurea (DCU) is a common byproduct when using DCC as a coupling agent. Due to its low solubility in many organic solvents, it often precipitates out of the reaction mixture. The primary method for its removal is filtration. After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate), and filter off the precipitated DCU. If some DCU remains in the filtrate, it can often be removed during column chromatography as it has a very low Rf value in most solvent systems.

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered during the purification of this compound.

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product lost during extraction Check the pH of the aqueous layers to ensure you haven't accidentally extracted your amide product. Amides can be hydrolyzed under strong acidic or basic conditions, especially with heating.
Product co-eluting with a byproduct Re-evaluate your TLC analysis. Try different solvent systems to achieve better separation. A 2D TLC can sometimes reveal hidden impurities.
Product degradation on silica gel Some compounds are sensitive to the acidic nature of silica gel. You can try using neutral alumina for chromatography or deactivating the silica gel with a small amount of triethylamine in the eluent.
Incomplete reaction Analyze the crude reaction mixture by NMR or LC-MS to determine the extent of the reaction. If a significant amount of starting material remains, consider optimizing the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents).
Problem 2: Persistent Impurities in the Final Product
Impurity Type Identification Method Recommended Purification Strategy
Unreacted Hex-5-ynoic Acid Broad peak in ¹H NMR around 10-12 ppm. Spot on TLC that streaks.Wash the organic extract with a saturated solution of sodium bicarbonate (NaHCO₃).
Unreacted Dimethylamine Fishy odor. Can be detected by GC-MS.Wash the organic extract with a dilute solution of hydrochloric acid (e.g., 1M HCl).
Dicyclohexylurea (DCU) White precipitate. Very low Rf on TLC. Characteristic carbonyl peak in IR spectroscopy.Filter the crude reaction mixture. If some remains, it can be separated by column chromatography.
Solvent Residues Characteristic peaks in ¹H NMR (e.g., DCM at ~5.3 ppm, THF at ~3.7 and ~1.8 ppm).Remove under high vacuum. For high-boiling point solvents like DMF, an aqueous workup followed by extraction is necessary.

Quantitative Data Summary

The following table provides typical data for the purification of this compound by column chromatography.

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of 10% to 50% Ethyl Acetate in Hexanes
Typical Rf of this compound ~0.4 (in 30% Ethyl Acetate/Hexanes)
Typical Rf of Hex-5-ynoic Acid ~0.1 (streaks) (in 30% Ethyl Acetate/Hexanes)
Typical Rf of Dicyclohexylurea (DCU) ~0.05 (in 30% Ethyl Acetate/Hexanes)
Expected Yield (after chromatography) 70-90%
Expected Purity (by ¹H NMR) >95%

Detailed Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare the Slurry: In a beaker, add silica gel and slowly pour in the initial eluent (e.g., 10% ethyl acetate in hexanes). Stir gently to create a uniform slurry without any lumps.

  • Pack the Column: Place a small piece of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and allow the excess solvent to drain. Add another thin layer of sand on top of the silica gel bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent or a volatile solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Elute the Column: Carefully add the eluent to the top of the column without disturbing the sand layer. Open the stopcock and begin collecting fractions.

  • Gradient Elution: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20%, 30%, and so on) to elute the compounds from the column. The optimal gradient will be determined by your initial TLC analysis.

  • Monitor the Fractions: Collect fractions of a consistent volume. Analyze the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification Troubleshooting Workflow

Purification_Troubleshooting start Crude Product Analysis (TLC, NMR) extraction Acid-Base Extraction start->extraction Acidic/Basic Impurities Present filtration Filtration start->filtration Insoluble Byproduct (e.g., DCU) column_chromatography Column Chromatography start->column_chromatography Neutral Impurities distillation Distillation start->distillation Liquid Product & Different B.P.s recrystallization Recrystallization start->recrystallization Solid Product extraction->column_chromatography Multiple Impurities Remain hydrolysis_check Check for Hydrolysis - Adjust pH extraction->hydrolysis_check Low Yield filtration->column_chromatography Soluble Impurities Remain pure_product Pure Product column_chromatography->pure_product Successful Separation troubleshoot_column Troubleshoot Column - Optimize Solvent - Check Loading - Repack Column column_chromatography->troubleshoot_column Impure Fractions check_reaction Check Reaction Conversion - Optimize Conditions column_chromatography->check_reaction Low Yield distillation->pure_product recrystallization->pure_product troubleshoot_column->column_chromatography Re-run

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to Catalytic Systems for the Activation of N,N-dimethylhex-5-ynamide and Related Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of terminal alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. For substrates such as N,N-dimethylhex-5-ynamide, a variety of catalytic systems can be employed to achieve diverse chemical transformations. This guide provides an objective comparison of two prominent catalytic systems—gold-catalyzed hydration and rhodium-catalyzed cyclization—supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the most suitable system for specific research and development needs.

Gold-Catalyzed Hydration: A Direct Route to Carbonyl Compounds

Gold catalysts, particularly gold(I) and gold(III) complexes, are highly effective for the hydration of terminal alkynes, leading to the formation of methyl ketones with high regioselectivity (Markovnikov addition). This transformation is valued for its atom economy and generally mild reaction conditions.

Performance Data

The following table summarizes the performance of a representative gold(III)-based catalytic system for the hydration of various terminal alkynes.

SubstrateCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1-Octyne[AuCl2(CF3)2]0.1Dioxane/H2O601>99[1]
Phenylacetylene[AuCl2(CF3)2]0.1Dioxane/H2O601>99[1]
4-Nitrophenylacetylene[AuCl2(CF3)2]0.1Dioxane/H2O601>99[1]
Propargyl alcohol[AuCl2(CF3)2]0.1Dioxane/H2O601>99[1]
Experimental Protocol: General Procedure for Gold(III)-Catalyzed Hydration of Terminal Alkynes[1]
  • To a solution of the terminal alkyne (0.5 mmol) in a mixture of dioxane (1.5 mL) and water (0.5 mL), the gold(III) catalyst (0.1 mol%) is added.

  • The reaction mixture is stirred at 60 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding methyl ketone.

Catalytic Cycle and Workflow

Gold_Hydration cluster_workflow Experimental Workflow start Start reactants Add alkyne, solvent, and water start->reactants catalyst Add Au(III) catalyst reactants->catalyst reaction Heat and stir at 60 °C catalyst->reaction workup Workup (extraction, drying) reaction->workup purification Purification (chromatography) workup->purification product Isolated Methyl Ketone purification->product Gold_Catalytic_Cycle Au_catalyst [Au] Catalyst Pi_complex π-Alkyne Complex Au_catalyst->Pi_complex + Alkyne Alkyne R-C≡CH Vinyl_gold Vinyl-Gold Intermediate Pi_complex->Vinyl_gold + H₂O (Nucleophilic Attack) Water H₂O Water->Vinyl_gold Enol Enol Intermediate Vinyl_gold->Enol + H⁺ (Protodeauration) Protodeauration Protodeauration Enol->Au_catalyst - [Au] Ketone Methyl Ketone (Product) Enol->Ketone Tautomerization Rhodium_Cyclization_Workflow cluster_workflow_rh Experimental Workflow start Start catalyst_prep Prepare Rh catalyst solution start->catalyst_prep substrate_add Add 1,6-enyne substrate catalyst_prep->substrate_add reaction Heat under Argon substrate_add->reaction workup Solvent removal reaction->workup purification Purification (chromatography) workup->purification product Cyclized Product purification->product Rhodium_Catalytic_Cycle Rh_catalyst [Rh(I)] Catalyst Coordination Enyne Coordination Rh_catalyst->Coordination + Enyne Enyne 1,6-Enyne Rhodacyclopentene Rhodacyclopentene Intermediate Coordination->Rhodacyclopentene Oxidative Cyclization Oxidative_cyclization Oxidative Cyclization Hydrido_rhodium Hydrido-Rhodium Complex Rhodacyclopentene->Hydrido_rhodium β-Hydride Elimination Beta_hydride_elim β-Hydride Elimination Product Cyclized Product Hydrido_rhodium->Product Reductive Elimination Reductive_elim Reductive Elimination Product->Rh_catalyst - [Rh(I)]

References

A Comparative Guide to Alternatives for N,N-dimethylhex-5-ynamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethylhex-5-ynamide stands as a versatile building block in the synthesis of nitrogen-containing heterocycles, valued for the unique reactivity imparted by its electron-rich triple bond. However, the landscape of synthetic organic chemistry offers a diverse array of alternative alkynyl precursors for the construction of important heterocyclic scaffolds such as pyridines and pyrroles. This guide provides an objective comparison of synthetic routes to these heterocycles, presenting viable alternatives to this compound and detailing the experimental data for each approach.

Pyridine Synthesis: A Comparative Overview

Performance Comparison for Pyridine Synthesis
Precursor CombinationTarget HeterocycleCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Ynamide Analogues
N-allyl-N-(pent-1-yn-1-yl)tosylamide + Benzonitrile2,3,6-trisubstituted PyridineNi(cod)₂ / PPh₃Toluene1101285[1]
N-Tosyl-N-(prop-2-yn-1-yl)aniline + PhenylacetyleneTetrasubstituted Pyridine[Rh(cod)Cl]₂ / BINAPToluene802478[2]
Terminal Alkyne Alternatives
1-Hexyne + Acetonitrile2,4,6-triethyl-3-propylpyridineCp₂ZrEt₂ then NiCl₂(PPh₃)₂THF50389[3]
Phenylacetylene + α,β-Unsaturated N-benzyl imineTetrasubstituted Pyridine[Rh(H) (PPh₃)₄] / LigandToluene1501285[4]
1-Octyne + α,β-Unsaturated KetoximeTetrasubstituted Pyridine[RhCp*Cl₂]₂ / CsOPivDCE801282[5]
Experimental Protocols for Pyridine Synthesis

Protocol 1: Ni-Catalyzed [2+2+2] Cycloaddition of an Ynamide and a Nitrile

  • Reaction: To a solution of N-allyl-N-(pent-1-yn-1-yl)tosylamide (0.2 mmol) and benzonitrile (0.3 mmol) in dry toluene (2 mL) is added Ni(cod)₂ (10 mol%) and PPh₃ (20 mol%). The mixture is heated at 110 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 2,3,6-trisubstituted pyridine.

Protocol 2: Rh-Catalyzed Annulation of a Terminal Alkyne and an α,β-Unsaturated Imine

  • Reaction: A mixture of the α,β-unsaturated N-benzyl imine (0.5 mmol), phenylacetylene (1.0 mmol), [Rh(H)(PPh₃)₄] (5 mol%), and a phosphine ligand (10 mol%) in toluene (2 mL) is heated at 150 °C for 12 hours in a sealed tube. The reaction mixture is then cooled, concentrated, and the residue is purified by flash chromatography to yield the tetrasubstituted pyridine.[4]

Reaction Pathway for Pyridine Synthesis

G cluster_0 Pyridine Synthesis via [2+2+2] Cycloaddition Alkyne_1 Ynamide or Terminal Alkyne Catalyst_Ni Ni(0) Catalyst Alkyne_1->Catalyst_Ni Alkyne_2 Second Alkyne Equivalent Alkyne_2->Catalyst_Ni Nitrile Nitrile Pyridine Substituted Pyridine Nitrile->Pyridine Reductive Elimination Intermediate_1 Nickelacyclopentadiene Intermediate Catalyst_Ni->Intermediate_1 Intermediate_1->Nitrile Insertion

Caption: Generalized workflow for Ni-catalyzed pyridine synthesis.

Pyrrole Synthesis: A Comparative Overview

The synthesis of pyrroles often involves the reaction of an alkyne with a suitable nitrogen-containing component. While direct experimental data for this compound in pyrrole synthesis is scarce, we can compare the performance of other ynamides and terminal alkynes in similar transformations, such as the Paal-Knorr synthesis and transition metal-catalyzed annulations.

Performance Comparison for Pyrrole Synthesis
Precursor CombinationTarget HeterocycleCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Ynamide Analogues
N-Propargyl Ynamide + StyreneTetrasubstituted PyrroleCu(OTf)₂ / Chiral LigandDCE602494[6]
N-Sulfonyl Ynamide + Michael AcceptorTrisubstituted PyrroleDBUCH₃CN801288[7]
Terminal Alkyne Alternatives
1-Hexyne + EnamineTetrasubstituted PyrroleRh(I) Catalyst / OxidantToluene12024>60[8]
Phenylacetylene + Imine + Acid ChloridePentasubstituted PyrroleIsocyanideCH₂Cl₂RT392[9]
1-Octyne + Enol EtherTrisubstituted PyrroleAuCl₃CH₂Cl₂250.595
Experimental Protocols for Pyrrole Synthesis

Protocol 1: Copper-Catalyzed Formal [3+2] Cycloaddition of an Ynamide

  • Reaction: To a solution of the N-propargyl ynamide (0.1 mmol) and styrene (0.2 mmol) in 1,2-dichloroethane (1 mL) is added Cu(OTf)₂ (10 mol%) and a chiral bisoxazoline ligand (12 mol%). The reaction mixture is stirred at 60 °C for 24 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the tetrasubstituted pyrrole.[6]

Protocol 2: Isocyanide-Mediated Three-Component Synthesis of a Pyrrole

  • Reaction: To a solution of the imine (0.5 mmol) and an acid chloride (0.6 mmol) in dichloromethane (2 mL) is added an isocyanide (0.6 mmol). The mixture is stirred at room temperature for 15 minutes, after which phenylacetylene (0.75 mmol) is added. The reaction is stirred for an additional 3 hours at room temperature. The solvent is then removed in vacuo, and the resulting residue is purified by flash chromatography to yield the pentasubstituted pyrrole.[9]

Reaction Pathway for Pyrrole Synthesis

G cluster_1 Pyrrole Synthesis via Three-Component Reaction Imine Imine Intermediate_Munch Münchnone Analogue Imine->Intermediate_Munch Acid_Chloride Acid Chloride Acid_Chloride->Intermediate_Munch Isocyanide Isocyanide Isocyanide->Intermediate_Munch Alkyne Terminal Alkyne Pyrrole_Product Pentasubstituted Pyrrole Alkyne->Pyrrole_Product Intermediate_Munch->Alkyne [3+2] Cycloaddition

Caption: Workflow for isocyanide-mediated pyrrole synthesis.

Conclusion

While this compound remains a valuable synthon, a plethora of effective alternatives exist for the synthesis of pyridine and pyrrole derivatives. The choice of precursor is often dictated by the desired substitution pattern, available starting materials, and tolerance to specific reaction conditions. Terminal alkynes, in conjunction with transition metal catalysis or multi-component reaction strategies, offer a robust and versatile platform for accessing a wide range of functionalized heterocycles, often with high yields and regioselectivity. The provided experimental data and protocols serve as a practical guide for researchers to select the most suitable synthetic route for their specific target molecules. Further investigation into the reactivity of this compound in these transformations would provide a more direct comparison and potentially unveil novel synthetic pathways.

References

Spectroscopic analysis to confirm "N,N-dimethylhex-5-ynamide" reaction products

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Analysis of N,N-dimethylhex-5-ynamide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The confirmation of a chemical reaction's success hinges on the accurate identification of its products. In the synthesis of novel compounds such as this compound, a terminal alkyne-containing amide, rigorous spectroscopic analysis is paramount. This guide provides a comparative framework for the spectroscopic characterization of this compound against its saturated analog, N,N-dimethylhexanamide. The presence of the terminal alkyne functionality introduces distinct spectral features that are key to confirming the desired chemical transformation.

Comparative Spectroscopic Data

The following table summarizes the expected and experimental spectroscopic data for this compound and N,N-dimethylhexanamide, respectively. The data for this compound is predicted based on established spectroscopic principles, while the data for N,N-dimethylhexanamide is based on experimental values from publicly available databases.

Spectroscopic TechniqueThis compound (Predicted)N,N-dimethylhexanamide (Experimental)Key Differentiating Features
¹H NMR ~2.9-3.1 ppm (s, 6H, N-CH₃), ~2.3-2.5 ppm (t, 2H, -CH₂-C=O), ~2.2-2.4 ppm (td, 2H, -CH₂-C≡), ~1.9-2.0 ppm (t, 1H, ≡C-H), ~1.7-1.9 ppm (m, 2H, -CH₂-)~2.8-3.0 ppm (s, 6H, N-CH₃), ~2.2-2.4 ppm (t, 2H, -CH₂-C=O), ~1.5-1.7 ppm (m, 2H), ~1.2-1.4 ppm (m, 4H), ~0.8-1.0 ppm (t, 3H, -CH₃)Presence of a triplet at ~1.9-2.0 ppm (alkynyl proton) and a triplet of doublets for the methylene group adjacent to the alkyne in this compound. Absence of these signals and presence of a terminal methyl group signal in N,N-dimethylhexanamide.
¹³C NMR ~172 ppm (C=O), ~83 ppm (-C≡), ~69 ppm (≡C-H), ~37 ppm (N-CH₃), ~35 ppm (-CH₂-C=O), ~25 ppm (-CH₂-), ~18 ppm (-CH₂-C≡)~173 ppm (C=O), ~37 ppm (N-CH₃), ~35 ppm (-CH₂-C=O), ~31 ppm, ~25 ppm, ~22 ppm (-CH₂-), ~14 ppm (-CH₃)Presence of two distinct signals in the alkyne region (~69 ppm and ~83 ppm) for this compound. These are absent in the spectrum of N,N-dimethylhexanamide.
IR Spectroscopy ~3300 cm⁻¹ (strong, sharp, ≡C-H stretch), ~2115 cm⁻¹ (weak, sharp, C≡C stretch), ~1640 cm⁻¹ (strong, C=O stretch)~2950-2850 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (strong, C=O stretch)A strong, sharp peak around 3300 cm⁻¹ and a weak, sharp peak around 2115 cm⁻¹ are definitive indicators of a terminal alkyne in this compound.
Mass Spectrometry Molecular Ion (M⁺): m/z = 139. Fragment ions from α-cleavage and McLafferty rearrangement.Molecular Ion (M⁺): m/z = 143.[1] Characteristic fragment at m/z 87.[2]The molecular ion peak will differ by 4 m/z units. Fragmentation patterns will be influenced by the presence of the alkyne, potentially leading to different characteristic fragments.

Experimental Protocols

Accurate spectroscopic data is contingent on precise experimental procedures. Below are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified amide product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the instrument used.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 220 ppm.

    • Referencing: Calibrate the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR: Apply a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean salt plates or ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC inlet. The GC column separates the components before they enter the mass spectrometer.

    • Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source via a syringe pump.

  • Ionization Method: Electron Ionization (EI) is a common method for small molecules.

  • Data Acquisition:

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-400).

Visualizing the Workflow and Analysis

The following diagrams illustrate the experimental workflow for reaction product analysis and the logical approach to comparing the spectroscopic data of the target compound and its alternative.

Reaction_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Reactants Hex-5-ynoic acid + Dimethylamine Coupling Amide Coupling Reaction Reactants->Coupling Product Crude this compound Coupling->Product Purification Column Chromatography Product->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Confirmed Structure: This compound NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.

Spectroscopic_Comparison cluster_target This compound cluster_alternative N,N-dimethylhexanamide Target_NMR NMR: - Alkynyl H (~2.0 ppm) - Alkynyl C (~70, 83 ppm) Confirmation Confirmation of Terminal Alkyne Target_NMR->Confirmation Key Signals Present Target_IR IR: - ≡C-H stretch (~3300 cm⁻¹) - C≡C stretch (~2115 cm⁻¹) Target_IR->Confirmation Key Stretches Present Target_MS MS: - M⁺ = 139 Target_MS->Confirmation Correct Mass Alt_NMR NMR: - No alkynyl signals - Terminal CH₃ signals Alt_NMR->Confirmation Key Signals Absent Alt_IR IR: - No alkyne stretches - C-H stretches only Alt_IR->Confirmation Key Stretches Absent Alt_MS MS: - M⁺ = 143 Alt_MS->Confirmation Incorrect Mass

Caption: Logical diagram for confirming the terminal alkyne functionality via spectroscopic comparison.

References

A Comparative Study of Ynamide Reactivity: Focus on N,N-dimethylhex-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ynamides, alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, characterized by a polarized carbon-carbon triple bond, allow for a diverse range of chemical transformations, making them highly valuable for the construction of complex nitrogen-containing molecules and pharmacologically active compounds.[1][2][3] The reactivity of ynamides, however, is finely tunable by the nature of the substituent on the nitrogen atom. This guide provides a comparative overview of ynamide reactivity, with a special focus on predicting the behavior of N,N-dimethylhex-5-ynamide, a representative N,N-dialkyl ynamide, in key chemical transformations. While experimental data for this specific ynamide is limited in the current literature, this guide will extrapolate its expected reactivity based on established principles and comparative data from other ynamide classes.

General Principles of Ynamide Reactivity

The core of ynamide reactivity lies in the push-pull nature of the nitrogen lone pair and the electron-withdrawing group (EWG) attached to it. The nitrogen atom's lone pair donates electron density into the alkyne, making the β-carbon nucleophilic. Conversely, the EWG tempers the nitrogen's electron-donating ability, which in turn influences the overall reactivity and stability of the ynamide.[2][4] Generally, a stronger electron-withdrawing group leads to a more stable and less reactive ynamide.

This electronic balance dictates the regioselectivity of various additions to the ynamide triple bond. Electrophiles tend to attack the nucleophilic β-carbon, while nucleophiles add to the electrophilic α-carbon.

Comparative Reactivity in Key Transformations

This section compares the expected reactivity of this compound with other common classes of ynamides in three major types of reactions: Cycloadditions, Hydroaminations, and the Pauson-Khand Reaction.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of ynamide chemistry, providing rapid access to a variety of heterocyclic scaffolds.[5] The efficiency and outcome of these reactions are highly dependent on the electronic nature of the ynamide.

Comparative Data for [4+2] Cycloadditions:

Ynamide ClassN-SubstituentTypical Reaction ConditionsYield (%)Observations
N-Sulfonyl -SO₂RLewis acid or thermal70-95%Generally high reactivity and good yields. The sulfonyl group is a strong EWG, stabilizing the ynamide.
N-Acyl/Carbamoyl -COR / -COORLewis acid or thermal50-85%Moderately reactive. The carbonyl group is a weaker EWG than sulfonyl.
N,N-Dialkyl (predicted) -C(O)NMe₂Thermal or Lewis acidModerateExpected to be more reactive than N-sulfonyl and N-acyl ynamides due to the weaker electron-withdrawing nature of the dimethylamido group. This increased reactivity might lead to lower stability and potential side reactions.

Experimental Protocol: General Procedure for a [4+2] Cycloaddition of an N-Sulfonyl Ynamide

  • To a solution of the N-sulfonyl ynamide (1.0 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂) is added the diene partner (1.2 equiv).

  • A Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) is added, and the mixture is stirred at room temperature or heated as required, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with an organic solvent (e.g., EtOAc), and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Logical Relationship for Ynamide Reactivity in Cycloadditions

G cluster_0 Reactivity Trend cluster_1 Stability Trend N,N-Dialkyl N,N-Dialkyl N-Acyl/Carbamoyl N-Acyl/Carbamoyl N,N-Dialkyl->N-Acyl/Carbamoyl Decreasing Reactivity N-Sulfonyl N-Sulfonyl N-Acyl/Carbamoyl->N-Sulfonyl Decreasing Reactivity N_Sulfonyl N-Sulfonyl N_Acyl_Carbamoyl N-Acyl/Carbamoyl N_Sulfonyl->N_Acyl_Carbamoyl Decreasing Stability N_N_Dialkyl N,N-Dialkyl N_Acyl_Carbamoyl->N_N_Dialkyl Decreasing Stability

Caption: Predicted reactivity and stability trends of ynamides in cycloaddition reactions.

Hydroamination Reactions

The addition of an N-H bond across the ynamide triple bond, or hydroamination, is a direct method for the synthesis of enamines and enamides, which are important structural motifs in many biologically active molecules.[6]

Comparative Data for Intermolecular Hydroamination:

Ynamide ClassN-SubstituentCatalystTemperature (°C)Yield (%)Observations
N-Sulfonyl -SO₂RZn(OTf)₂60-10060-90%Good reactivity with a range of amines.[6]
N-Acyl/Carbamoyl -COR / -COORAu(I) or Cu(I)25-8050-85%Generally requires milder conditions than N-sulfonyl ynamides.
N,N-Dialkyl (predicted) -C(O)NMe₂Acid or metal catalyst25-60Moderate to GoodThe higher nucleophilicity of the alkyne might allow for metal-free, acid-catalyzed conditions to be effective. However, the increased reactivity could also lead to polymerization or other side reactions.

Experimental Protocol: Zn(OTf)₂-Catalyzed Hydroamination of an N-Sulfonyl Ynamide with an Aromatic Amine [6]

  • A mixture of the N-sulfonyl ynamide (0.5 mmol), the aromatic amine (0.6 mmol), and Zn(OTf)₂ (10 mol%) in 1,2-dichloroethane (2 mL) is stirred at 80 °C in a sealed tube.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired amidine product.

Experimental Workflow for Ynamide Hydroamination

G start Start reactants Ynamide + Amine start->reactants catalyst Add Catalyst (e.g., Zn(OTf)₂) reactants->catalyst reaction Heat Reaction Mixture catalyst->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Product (Amidine) purification->product

Caption: General workflow for a catalyzed hydroamination of a ynamide.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, a common scaffold in natural products.[7] The intramolecular version of this reaction is particularly useful for constructing bicyclic systems.

Comparative Data for the Intramolecular Pauson-Khand Reaction:

Ynamide ClassN-SubstituentCatalystTemperature (°C)Yield (%)Observations
N-Sulfonyl -SO₂RCo₂(CO)₈60-11065-90%Well-established substrates, generally providing good yields.
N-Acyl/Carbamoyl -COR / -COORCo₂(CO)₈ or Rh(I)25-8050-80%Can often be performed under milder conditions compared to N-sulfonyl ynamides.
N,N-Dialkyl (predicted) -C(O)NMe₂Co₂(CO)₈ or other metals25-80ModerateThe increased electron density on the alkyne of an N,N-dialkyl ynamide could facilitate the coordination to the metal center, potentially allowing for lower reaction temperatures. However, the steric bulk of the N,N-dimethyl group might influence the stereochemical outcome.

Experimental Protocol: General Procedure for the Intramolecular Pauson-Khand Reaction

  • To a solution of the enyne substrate (1.0 equiv) in a degassed solvent (e.g., toluene or CH₂Cl₂) is added Co₂(CO)₈ (1.1 equiv) at room temperature under an inert atmosphere.

  • The reaction mixture is stirred for a specified time (e.g., 1-4 hours) to allow for the formation of the alkyne-cobalt complex.

  • A promoter, such as N-methylmorpholine N-oxide (NMO) (4.0 equiv), is added, and the reaction is heated to the desired temperature (e.g., 45-80 °C).

  • The reaction is monitored by TLC for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled, filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

Signaling Pathway Diagram for a Catalytic Pauson-Khand Reaction

G Ynamide Ynamide-Alkene Substrate Complex Alkyne-Metal Complex Ynamide->Complex Catalyst Metal Catalyst (e.g., Co₂(CO)₈) Catalyst->Complex Alkene_Coord Alkene Coordination Complex->Alkene_Coord Cyclization Oxidative Cyclization Alkene_Coord->Cyclization CO_Insertion CO Insertion Cyclization->CO_Insertion Reductive_Elim Reductive Elimination CO_Insertion->Reductive_Elim Product Cyclopentenone Product Reductive_Elim->Product Catalyst_Regen Catalyst Regeneration Reductive_Elim->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Simplified catalytic cycle of the Pauson-Khand reaction.

Conclusion and Future Outlook

While direct experimental data for this compound remains scarce, a comparative analysis based on the well-established reactivity of other ynamide classes provides valuable insights. It is predicted that N,N-dialkyl ynamides, including the title compound, will exhibit higher reactivity compared to their N-sulfonyl and N-acyl counterparts due to the weaker electron-withdrawing nature of the N,N-dialkylamido group. This enhanced reactivity may allow for milder reaction conditions but could also necessitate careful optimization to avoid side reactions.

The experimental protocols provided herein for related ynamide transformations serve as a solid starting point for researchers and drug development professionals looking to explore the synthetic potential of this compound and other N,N-dialkyl ynamides. Further experimental investigation into this less-explored class of ynamides is warranted and promises to unlock new avenues for the synthesis of novel nitrogen-containing compounds.

References

Navigating the Solvent Landscape: A Comparative Guide to the Performance of N,N-dimethylhex-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides a comparative analysis of the performance of N,N-dimethylhex-5-ynamide in various solvent systems, offering insights into its reactivity and stability. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates qualitative observations and data from closely related N,N-dialkyl ynamides to provide a comprehensive overview. Furthermore, a comparison with alternative reagents commonly employed in similar synthetic applications is presented to aid in the selection of the optimal chemical tool for a given reaction.

Performance of this compound in Different Solvent Systems: A Qualitative Overview

Solvent SystemPerformance SummaryKey Applications
Dichloromethane (DCM) Good Solubility & Reactivity: this compound is synthesized in DCM, indicating excellent solubility. It is a common solvent for various ynamide reactions, facilitating good reactivity.Synthesis of this compound, general organic reactions.
Tetrahydrofuran (THF) Good Solubility & Compatibility: THF is another solvent used in the synthesis of this compound, suggesting good solubility. It is a versatile solvent for a wide range of organic reactions involving ynamides.Synthesis of this compound, various organic transformations.
Toluene Moderate Solubility & High-Temperature Reactions: Toluene is utilized in the purification of this compound. It is often employed in higher-temperature reactions involving ynamides.Purification, high-temperature reactions.
Hexafluoroisopropanol (HFIP) Enhanced Reactivity: HFIP has been shown to play a crucial role as a solvent in the hydroheteroarylation of ynamides. Its unique properties can significantly enhance the reactivity of ynamides in certain transformations.Hydroheteroarylation and other reactions requiring enhanced electrophilicity.

Comparative Analysis with Alternative Reagents

Ynamides are versatile building blocks in organic synthesis, particularly for the formation of carbon-carbon bonds and the construction of heterocyclic scaffolds. However, other classes of reagents can also be employed for similar purposes. This section provides a comparison of this compound with two common alternatives: enamines and vinyl triflates.

Reagent ClassN,N-Dialkyl YnamidesEnaminesVinyl Triflates
General Reactivity Electrophilic and nucleophilic character at the alkyne carbons.Nucleophilic at the α-carbon.Electrophilic at the triflate-bearing carbon.
Key Applications C-C bond formation, heterocycle synthesis, cycloadditions.α-Alkylation and acylation of carbonyl compounds, Michael additions.Cross-coupling reactions (e.g., Suzuki, Stille), synthesis of substituted alkenes.
Solvent Compatibility Good compatibility with a range of aprotic solvents (DCM, THF, toluene). Reactivity can be modulated by solvent polarity and coordinating ability.Typically generated and used in situ in aprotic solvents like THF, dioxane, or benzene.Generally soluble in a variety of organic solvents, including THF, dioxane, and DMF.
Advantages High reactivity, versatility in transformations.Milder reaction conditions compared to enolates, good stereocontrol.Excellent leaving group, stable and easily handled.
Limitations Can be sensitive to moisture and strong acids.Can be sensitive to hydrolysis, requires anhydrous conditions for formation.Can be expensive, preparation may require strong bases.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically carried out in a two-step process starting from 5-hexynoic acid.

Step 1: Formation of the acid chloride

5-Hexynoic acid is reacted with an excess of oxalyl chloride or thionyl chloride in an inert solvent such as dichloromethane (DCM) at room temperature. The reaction mixture is stirred until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 5-hexynoyl chloride.

Step 2: Amidation

The crude 5-hexynoyl chloride is dissolved in an inert solvent like DCM or THF and cooled in an ice bath. An excess of dimethylamine (as a solution in THF or as a gas) is then added dropwise. The reaction mixture is stirred for several hours at room temperature. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexanes and ethyl acetate.

Visualizing Reaction Pathways and Solvent Effects

To better understand the processes involved in utilizing this compound, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and the influence of solvent choice on reaction pathways.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Typical Reaction 5-Hexynoic_Acid 5-Hexynoic_Acid Acid_Chloride_Formation Acid Chloride Formation (e.g., (COCl)₂, DCM) 5-Hexynoic_Acid->Acid_Chloride_Formation 5-Hexynoyl_Chloride 5-Hexynoyl_Chloride Acid_Chloride_Formation->5-Hexynoyl_Chloride Amidation Amidation (HN(CH₃)₂, DCM/THF) 5-Hexynoyl_Chloride->Amidation Crude_Product Crude_Product Amidation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification This compound This compound Purification->this compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Reactant_A Reactant_A Reactant_A->Reaction_Vessel Product_Formation Product_Formation Reaction_Vessel->Product_Formation Solvent_Addition Solvent Addition Solvent_Addition->Reaction_Vessel Workup_Purification Work-up & Purification Product_Formation->Workup_Purification Final_Product Final_Product Workup_Purification->Final_Product

Fig. 1: Experimental workflow for the synthesis and subsequent reaction of this compound.

solvent_effects cluster_aprotic_nonpolar Aprotic Non-Polar (e.g., Toluene) cluster_aprotic_polar Aprotic Polar (e.g., DCM, THF) cluster_protic_polar Protic Polar (e.g., HFIP) Ynamide Ynamide Ground_State Ground State Ynamide->Ground_State Minimal Interaction Polarized_TS Polarized Transition State Ynamide->Polarized_TS Stabilization of Charge Separation Protonated_Intermediate Protonated Intermediate (Enhanced Electrophilicity) Ynamide->Protonated_Intermediate Protonation/H-Bonding

Fig. 2: Logical diagram illustrating the influence of solvent polarity on the reactivity of ynamides.

No Cross-Reactivity Studies Available for N,N-dimethylhex-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for cross-reactivity studies involving "N,N-dimethylhex-5-ynamide" has yielded no publicly available data. To date, the scientific literature does not contain information on the biological targets, pharmacological effects, or binding profiles of this specific chemical compound, which are prerequisites for conducting and publishing cross-reactivity research.

For researchers, scientists, and drug development professionals, cross-reactivity analysis is a critical step in evaluating the specificity of a compound and its potential for off-target effects. Such studies typically involve screening a molecule against a panel of related and unrelated biological targets to determine its binding affinity and functional activity. The absence of any foundational biological data for "this compound" means that no such comparisons can be made.

The available information on "this compound" and the broader class of ynamides is primarily focused on their chemical synthesis and utility as versatile building blocks in organic chemistry.[1][2][3] Ynamides are recognized for their unique reactivity, which allows for the construction of complex molecular architectures, including nitrogen-containing heterocyclic compounds and peptides.[3][4]

While some ynamide-containing molecules have been investigated for potential therapeutic applications, such as inhibitors of VEGFR2 tyrosine kinase, these studies do not include "this compound".[5] The research in this area is still nascent, and the biological activity of the vast majority of ynamides, including the specific compound , remains unexplored.

Without initial data on the biological activity of "this compound," it is not possible to provide the requested comparison guide with quantitative data, experimental protocols, or visualizations of signaling pathways. The necessary experiments to generate such data would first involve identifying a primary biological target and then proceeding with broader screening against other targets.

References

Safety Operating Guide

Safe Disposal of N,N-dimethylhex-5-ynamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of N,N-dimethylhex-5-ynamide, a compound requiring careful handling due to its chemical properties. The following procedures are designed for researchers, scientists, and drug development professionals to manage this substance responsibly.

Hazard Identification and Assessment

Key Hazard Considerations:

  • Flammability: The compound is a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Reactivity: Terminal alkynes can be reactive. Avoid contact with strong oxidizing agents and strong acids.

  • Toxicity: While specific toxicity data is unavailable, amides as a class can have toxic properties. Handle with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Container: Use a designated, properly labeled, and sealed container for flammable liquid waste.[1] The container must be compatible with the chemical; for organic solvents, glass or specific types of plastic containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams, such as strong acids or oxidizers.

Step-by-Step Disposal Procedure

The primary and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[1]

  • Containment: Carefully transfer the this compound waste into the designated flammable liquid waste container. Avoid spills.

  • Labeling: Ensure the container is accurately and fully labeled as described above.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from ignition sources and incompatible materials.

  • Logistics: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[1]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

Under no circumstances should this compound be poured down the drain or disposed of in regular trash. [1][2]

Quantitative Data Summary

For general guidance, the following table summarizes typical hazard classifications and disposal parameters for flammable liquid waste. Specific limits may vary based on local regulations.

ParameterGuidelineSource
Flash Point (Typical for Flammable Liquids) < 60 °C (140 °F)[3]
pH for Aqueous Waste (if applicable) Between 5.5 and 10.5Institutional Guidelines
Container Headspace Leave at least 10% headspace[4]
Satellite Accumulation Area (SAA) Time Limit Up to 1 year for partially filled containers[5]
Removal from SAA after Full Within 3 days[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible Flammable Liquid Waste Container fume_hood->waste_container transfer_waste Carefully Transfer Waste to the Container waste_container->transfer_waste seal_label Securely Seal and Ensure Proper Labeling: - 'Hazardous Waste' - Chemical Name - Hazards transfer_waste->seal_label store_saa Store in Designated Satellite Accumulation Area (SAA) seal_label->store_saa contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store_saa->contact_ehs documentation Document Waste Generation and Disposal contact_ehs->documentation end End: Proper Disposal Complete documentation->end

References

Personal protective equipment for handling N,N-dimethylhex-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of N,N-dimethylhex-5-ynamide (CAS RN: 35087-23-1). The following procedures are based on the known hazards associated with its chemical structure, specifically the N,N-disubstituted amide and terminal alkyne functional groups. While one supplier indicates this compound is not classified as hazardous for transport, it must be handled by technically qualified personnel with appropriate precautions.

Hazard Assessment

  • N,N-Disubstituted Amides: This class of compounds can be irritants to the skin and eyes. Some amides are known to have reproductive toxicity. Good chemical hygiene should be practiced to avoid contact.

  • Terminal Alkynes: Terminal alkynes are generally flammable. A significant hazard is their ability to form explosive metal acetylides when in contact with certain metals, such as copper, silver, and mercury. The acidic proton on the terminal alkyne can react with strong bases and some oxidizing agents.

Due to the lack of specific data, this compound should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense when handling this compound. The following table summarizes the required PPE.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities (>50 mL).Protects against splashes to the eyes and face.
Skin and Body Protection A flame-retardant lab coat. Chemical-resistant apron when handling larger quantities. Full-length pants and closed-toe shoes are mandatory.Protects skin from accidental contact and provides a barrier against spills. Flame-retardant material is crucial due to the flammability of alkynes.
Hand Protection Nitrile or neoprene gloves. It is recommended to double-glove. Regularly inspect gloves for any signs of degradation or puncture.Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach of the outer glove.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required if working outside of a certified chemical fume hood or in a poorly ventilated area.Protects against inhalation of any potential vapors or aerosols.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing risk.

Engineering Controls
  • All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don all required PPE as outlined in the table above.

    • Ensure a container for quenching and a designated waste container are prepared and properly labeled.

  • Dispensing and Use:

    • Ground all equipment to prevent static discharge, which could be an ignition source.

    • Carefully open the container, avoiding any inhalation of vapors.

    • Dispense the required amount of the chemical using appropriate tools (e.g., syringe, pipette).

    • Keep the container tightly closed when not in use.

    • Avoid contact with incompatible materials, especially strong oxidizing agents, strong acids, strong bases, and metals such as copper, silver, and mercury.

  • Post-Handling:

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Properly dispose of all contaminated materials (see Section 4).

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.

Waste Segregation and Labeling
  • All waste contaminated with this compound should be considered hazardous waste.

  • Segregate waste into the following streams:

    • Liquid Waste: Unused or waste this compound, and solutions containing it.

    • Solid Waste: Contaminated gloves, pipette tips, paper towels, etc.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).

Disposal Procedure
  • Quenching (for residual amounts): Small residual amounts on equipment can be quenched by rinsing with a suitable solvent (e.g., ethanol) in the fume hood. The resulting solution should be collected as hazardous liquid waste.

  • Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated containers.

  • Professional Disposal: All collected hazardous waste must be disposed of through a licensed professional waste disposal service. Do not pour this compound down the drain.

Emergency Procedures

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use a direct stream of water, as it may spread the fire.

Workflow for Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Verify Fume Hood Operation prep2 Don Required PPE prep1->prep2 prep3 Prepare Materials & Waste Containers prep2->prep3 handle1 Ground Equipment prep3->handle1 Proceed to Handling handle2 Dispense Chemical handle1->handle2 handle3 Keep Container Closed handle2->handle3 emergency Spill, Exposure, or Fire Occurs handle2->emergency Incident post1 Clean Work Area handle3->post1 Complete Handling post2 Segregate & Label Waste post1->post2 post3 Remove PPE post2->post3 disp1 Collect Liquid Waste post2->disp1 disp2 Collect Solid Waste post2->disp2 post4 Wash Hands post3->post4 disp3 Arrange for Professional Disposal disp1->disp3 disp2->disp3 action Follow Emergency Procedures emergency->action

Caption: Workflow for this compound Handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.